Product packaging for SHetA2(Cat. No.:CAS No. 361483-66-1)

SHetA2

Cat. No.: B1680967
CAS No.: 361483-66-1
M. Wt: 401.5 g/mol
InChI Key: FWWKIYPMUZVMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SHetA2 (CAS 361483-66-1) is a synthetic flexible heteroarotinoid (Flex-Het) developed as a direct-acting anticancer agent with promising chemopreventive and therapeutic activity . It functions independently of retinoic acid receptors (RAR/RXR), which allows it to exert potent anticancer effects while avoiding the dose-limiting toxicities typically associated with classical retinoids . Its primary mechanism of action involves binding to molecular chaperones from the HSP70 family, including mortalin, heat shock cognate 70 (hsc70), and glucose-regulated protein 78 (Grp78) . This binding disrupts the protective complexes these chaperones form with key client proteins, such as p53 and p66shc. In cancer cells, this disruption leads to several downstream effects, including mitochondrial swelling, cytochrome c leakage, induction of mitophagy, and activation of both the intrinsic and extrinsic apoptotic pathways . A critical characteristic of this compound is its differential effect on malignant versus healthy cells; it selectively induces apoptosis in cancer cells while primarily causing reversible cell cycle arrest in normal and benign cells . In preclinical studies, this compound demonstrated broad-spectrum growth inhibition across all 60 cell lines of the NCI-60 panel, with IC50 values ranging from 0.37 to 4.6 µM . It has also shown efficacy in inhibiting tumor growth in xenograft models of ovarian, kidney, and colon cancers . This compound has exhibited an excellent preclinical safety profile with minimal toxicity and no observed genotoxicity, and it is currently in Phase 0 clinical trials for cancer prevention . This product is intended for research purposes only and is not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N3O2S2 B1680967 SHetA2 CAS No. 361483-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

361483-66-1

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-(2,2,4,4-tetramethyl-3H-thiochromen-6-yl)thiourea

InChI

InChI=1S/C20H23N3O2S2/c1-19(2)12-20(3,4)27-17-10-7-14(11-16(17)19)22-18(26)21-13-5-8-15(9-6-13)23(24)25/h5-11H,12H2,1-4H3,(H2,21,22,26)

InChI Key

FWWKIYPMUZVMQG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(SC2=C1C=C(C=C2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SHetA2;  SHetA-2;  SHetA 2;  NSC721689;  NSC 721689;  NSC-721689.

Origin of Product

United States

Molecular Targets and Binding Interactions of Sheta2

SHetA2 exerts its effects by binding to the HSPA chaperone proteins, including Grp78, hsc70, and mortalin. nih.govnih.govmdpi.comou.edufrontiersin.org This binding disrupts the normal interactions between these chaperones and their client proteins. nih.govfrontiersin.orgmdpi.comou.edu The disruption of these complexes is considered a major mechanism by which this compound differentially affects cancer cells compared to healthy cells. physiology.org

p66shc

This compound has been shown to interfere with the binding of mortalin (HSPA9) to the adaptor protein p66shc. physiology.orgd-nb.inforesearchgate.netnih.gov Co-immunoprecipitation experiments have demonstrated that this compound disrupts the interaction between mortalin and p66shc in cancer cells. frontiersin.orgd-nb.infonih.govnih.gov This disruption suggests that this compound interferes with the molecular chaperone function of mortalin concerning p66shc. frontiersin.org The interaction between mortalin and p66shc is important for the maintenance of mitochondrial membrane potential. nih.gov Release of p66shc from mortalin has been linked to the opening of mitochondrial pores, generation of reactive oxygen species (ROS), and release of cytochrome c. nih.gov

Cyclin D1

Cyclin D1 is a protein that plays a key role in driving G1 cell cycle progression. aacrjournals.orgresearchgate.net The hsc70 chaperone supports cell cycle progression by binding to newly synthesized cyclin D1 and assisting in the formation and function of the cyclin D1/CDK4 complex. nih.gov this compound treatment leads to a reduction in cyclin D1 levels. nih.govmdpi.comaacrjournals.orgresearchgate.netmdpi.com This reduction is associated with this compound-induced G1 cell cycle arrest. nih.govmdpi.comaacrjournals.orgmdpi.com The mechanism involves this compound inducing phosphorylation, ubiquitination, and subsequent proteasomal degradation of cyclin D1. nih.govfrontiersin.orgmdpi.comnih.gov This degradation is hypothesized to occur due to the release of cyclin D1 from the protection offered by mortalin and hsc70. nih.govmdpi.com Overexpression of a non-degradable cyclin D1 mutant has been shown to reduce this compound-induced G1 cell cycle arrest, supporting the importance of cyclin D1 degradation in the this compound mechanism. frontiersin.orgaacrjournals.orgmdpi.com

CDK4/6

Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6). nih.govmdpi.comou.eduresearchgate.netmdpi.com This complex is crucial for phosphorylating the retinoblastoma protein (Rb), which is necessary for G1 cell cycle progression. nih.gov The function of the cyclin D1/CDK4/6 complex is supported by the this compound targets, hsc70 and mortalin. nih.govmdpi.com this compound is predicted to cause G1 cell cycle arrest by disrupting this protective support. nih.govmdpi.com this compound-induced reduction of cyclin D1 levels leads to decreased phosphorylation of Rb by the cyclin D1/CDK4/6 complex. frontiersin.orgresearchgate.netmdpi.comresearchgate.net Studies combining this compound with CDK4/6 inhibitors like palbociclib (B1678290) have shown synergistic or additive effects, with complementary mechanisms involving this compound's reduction of cyclin D1 and the inhibitor's action on the remaining cyclin D1/CDK4/6 complexes. nih.govfrontiersin.orgresearchgate.netmdpi.com

Mps1 Kinase

Monopolar spindle 1 kinase (Mps1) is a client protein of mortalin. mdpi.comnih.gov Mortalin can super-activate Mps1, which drives centrosome duplication. nih.govnih.gov this compound is predicted to increase sensitivity to paclitaxel (B517696) by releasing mortalin client proteins, including Mps1. mdpi.comnih.gov Disruption of the mortalin/Mps1 kinase complex by this compound could prevent Mps1-promoted centrosome duplication. nih.govresearchgate.net

Metabolic Enzymes (e.g., ALDH18A1, CTPS, MDH1, ECHS1)

This compound has been shown to disrupt the binding of mortalin to several metabolic enzymes. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.netresearchgate.net Studies in endometrial cancer cells demonstrated that this compound reduced the co-immunoprecipitation of mortalin with aldehyde dehydrogenase 18 family member A1 (ALDH18A1), cytidine (B196190) triphosphate synthetase (CTPS), malate (B86768) dehydrogenase (MDH1), and enoyl Coenzyme A hydratase, short chain, 1, mitochondrial (ECHS1). frontiersin.orgmdpi.comnih.govresearchgate.net These findings suggest that this compound's effects on altered metabolism are associated with the disruption of mortalin/client protein complexes involving these enzymes. mdpi.comnih.gov ALDH18A1, for instance, is a mitochondrial enzyme involved in the biosynthesis of several amino acids. nih.govfrontiersin.orgresearchgate.net Disrupting the interaction of mortalin with these metabolic enzymes has the potential to interfere with their support of the elevated metabolic demands of cancer cells. nih.gov

Here is a table summarizing the metabolic enzymes identified as mortalin client proteins whose binding is disrupted by this compound:

Metabolic EnzymeDescription
ALDH18A1Aldehyde dehydrogenase 18 family member A1; involved in amino acid biosynthesis
CTPSCytidine triphosphate synthetase
MDH1Malate dehydrogenase
ECHS1Enoyl Coenzyme A hydratase, short chain, 1, mitochondrial

Data compiled from search results frontiersin.orgmdpi.comnih.govresearchgate.net.

Consequences of Client Protein Release

The disruption of HSPA chaperone-client protein complexes by this compound leads to various consequences for the released client proteins. physiology.orgou.edu These consequences can include altered cellular localization and changes in protein levels or function. physiology.orgou.edu

Altered Client Protein Degradation

One significant consequence of this compound-induced client protein release is altered protein degradation. physiology.orgou.edu Studies have documented that the disruption of HSPA complexes by this compound results in client proteins either being degraded or relocated within the cell. ou.edu For example, this compound induces the degradation of cyclin D1 through phosphorylation, ubiquitination, and proteasomal degradation, likely as a result of its release from mortalin and hsc70 protection. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net Similarly, this compound can cause the degradation of Bcl-2, a client protein of mortalin. researchgate.netresearchgate.net This degradation contributes to the induction of intrinsic apoptosis. researchgate.netresearchgate.net The mechanism by which this compound disrupts chaperone-client interactions and leads to degradation highlights its impact on cellular protein homeostasis.

Compound and Protein PubChem CIDs

NamePubChem CID
This compound9844020
p66shc11101
Cyclin D1595
CDK41019
CDK61021
Mps1 Kinase4534
ALDH18A15843
CTPS1476
MDH14130
ECHS11795

Note: PubChem CIDs for proteins refer to the human protein entries where available.

Modified Intracellular Relocation of Client Proteins

This compound's disruption of HSP70-client protein complexes can induce changes in the intracellular localization of these client proteins. A key example involves the tumor suppressor protein p53. Mortalin typically binds to p53 in the cytoplasm, sequestering it away from the nucleus and mitochondria. nih.govfrontiersin.org this compound treatment disrupts the binding of mortalin to p53, allowing p53 to translocate to the mitochondria and nucleus. nih.govfrontiersin.org Once in these locations, p53 can initiate transcription of apoptosis-related genes and induce apoptosis. nih.govfrontiersin.org

Another instance of altered relocation involves Apoptosis-Inducing Factor (AIF). Hsc70 is known to sequester AIF in the cytoplasm, preventing its translocation to the nucleus. frontiersin.org Research indicates that this compound disrupts hsc70/AIF complexes, which is hypothesized to contribute to the mechanism of this compound cytotoxicity. frontiersin.org The release and subsequent nuclear relocation of AIF can promote DNA damage and cell death. frontiersin.orgnih.gov

The relocation of client proteins following this compound treatment is a critical aspect of its mechanism, influencing downstream cellular processes like apoptosis and cell cycle regulation. nih.govfrontiersin.orgaacrjournals.org

Functional Alterations of Client Proteins

Beyond influencing their location, the release of client proteins from this compound-bound HSP70s leads to significant functional alterations. This compound interference with the chaperone function of mortalin and hsc70 affects their ability to fold and support their client proteins and associated complexes. nih.gov

One notable functional alteration is the impact on metabolic enzymes. This compound disruption of mortalin binding to metabolic enzyme client proteins has been observed. nih.gov Studies in endometrial cancer cells have shown that this compound treatment, consistent with the disruption of mortalin binding to metabolic enzymes, inhibits both oxidative phosphorylation and glycolysis, forcing cells into a quiescent state. nih.gov Proteomic analysis of this compound-treated cells has indicated significant effects on downstream targets of Grp78 and hsc70 involved in glycolysis, gluconeogenesis, eukaryotic initiation factor 2 (EIF2) signaling, and ER stress. mdpi.comnih.govaacrjournals.org Specifically, this compound has been shown to reduce mortalin co-immunoprecipitation of metabolic enzymes such as aldehyde dehydrogenase 18 family member A1 (ALDH18A1), cytidine triphosphate synthetase (CTPS), malate dehydrogenase (MDH1), and enoyl-CoA hydratase, short chain 1 (ECHS1). mdpi.com Inhibition of mortalin interaction with these enzymes has the potential to disrupt their support of the elevated protein and DNA synthesis and glycolysis characteristic of cancer cells. nih.gov

This compound also impacts cell cycle regulatory proteins. It induces G1 cell cycle arrest, which is associated with a reduction in cyclin D1 levels. nih.govmdpi.comaacrjournals.org The mechanism involves this compound induction of cyclin D1 phosphorylation, ubiquitination, and proteasomal degradation. nih.govmdpi.com This degradation is predicted to be caused by the this compound-induced release of cyclin D1 from HSPA chaperone proteins. mdpi.com The loss of cyclin D1 can lead to the relocation of p21 from the cyclin D1 complex to the cyclin E2 complex, affecting downstream phosphorylation of Rb and ultimately preventing expression of S phase genes. aacrjournals.org

Furthermore, this compound disrupts the binding of mortalin to the inositol (B14025) trisphosphate receptor (IP3R), an interaction essential for calcium import into mitochondria. mdpi.comnih.gov This disruption contributes to the mechanism of this compound-induced mitochondrial damage and altered metabolism. mdpi.comnih.gov

The functional consequences of this compound disrupting HSP70-client interactions are diverse and contribute to its anti-cancer effects, including metabolic disruption, cell cycle arrest, and the induction of apoptosis. mdpi.comnih.govnih.gov

Cellular and Molecular Mechanisms of Sheta2 Action

Cell Cycle Regulation

A key mechanism of SHetA2 action is its ability to modulate the cell cycle, a tightly controlled process that governs cell proliferation. This compound has been shown to induce cell cycle arrest, primarily in the G1 phase, in various cancer cell lines and even in non-cancerous endothelial cells nih.govjscimedcentral.comouhsc.edunih.gov. This arrest prevents uncontrolled cell division, a hallmark of cancer.

Induction of G1 Cell Cycle Arrest

This compound consistently induces G1 cell cycle arrest in a variety of cancer cell types, including ovarian, renal, and endometrial cancer cells ouhsc.edunih.govaacrjournals.org. This effect has also been observed in endothelial cells, contributing to the compound's anti-angiogenic properties nih.govjscimedcentral.com. The induction of G1 arrest by this compound occurs even in cells with differing p53 status, indicating that its mechanism is independent of this well-known tumor suppressor protein aacrjournals.org. Studies have shown that the extent of G1 arrest can be dose- and time-dependent aacrjournals.org. For instance, in ovarian cancer cell lines, maximal G1 arrest was observed at a concentration of 5 µmol/L this compound aacrjournals.org.

Here is a representative data table showing the effect of this compound on G1 cell cycle arrest in ovarian cancer cell lines:

Cell LineThis compound Concentration (µmol/L)Treatment Time (hours)Percentage of Cells in G1 PhaseCitation
A278054Significantly increased aacrjournals.org
A2780516Significant arrest aacrjournals.org
A2780524Significant arrest aacrjournals.org
SK-OV-3516Significant arrest aacrjournals.org
SK-OV-3524Significant arrest aacrjournals.org
Hec1B1024Significant G1 arrest nih.gov
Ishikawa1024Significant G1 arrest nih.gov
Caki-1Not specifiedNot specifiedInduced G0-G1 arrest ouhsc.edu

This G1 arrest is a critical step in limiting the proliferation of cancer cells.

Cyclin D1 Modulation

A primary mechanism underlying this compound-induced G1 arrest is the modulation of Cyclin D1, a key protein that regulates progression through the G1 phase of the cell cycle nih.govaacrjournals.orgnih.gov. Cyclin D1 forms complexes with cyclin-dependent kinases (CDK) 4 and 6, which are essential for phosphorylating the retinoblastoma protein (Rb), thereby allowing the cell cycle to advance nih.govnih.gov. This compound treatment leads to a reduction in Cyclin D1 protein levels nih.govouhsc.edunih.gov.

Phosphorylation

This compound induces the phosphorylation of Cyclin D1. Specifically, phosphorylation at Threonine 286 (T286) is a known signal that targets Cyclin D1 for degradation aacrjournals.orgnih.govresearchgate.net. Studies have shown that this compound treatment leads to increased phosphorylation of Cyclin D1 at this site in a time-dependent manner aacrjournals.orgresearchgate.net. This phosphorylation event is considered a crucial step initiated by this compound that primes Cyclin D1 for subsequent degradation mdpi.comnih.govnih.govresearchgate.net.

Ubiquitination and Proteasomal Degradation

Following phosphorylation, this compound promotes the ubiquitination of Cyclin D1 aacrjournals.orgnih.govresearchgate.net. Ubiquitination is the process where ubiquitin molecules are attached to a protein, marking it for degradation by the proteasome aacrjournals.orgresearchgate.net. Research has confirmed increased Cyclin D1 ubiquitination after this compound treatment aacrjournals.orgresearchgate.net. The subsequent proteasomal degradation of ubiquitinated Cyclin D1 is the primary mechanism by which this compound reduces Cyclin D1 protein levels aacrjournals.orgnih.govresearchgate.net. Inhibition of the proteasome with agents like MG132 has been shown to prevent this compound-induced Cyclin D1 loss and G1 arrest, confirming the role of proteasomal degradation in this process aacrjournals.orgresearchgate.net. The degradation of Cyclin D1 by this compound is reported to be independent of glycogen (B147801) synthase kinase-3β (GSK-3β) in ovarian cancer cells aacrjournals.orgresearchgate.net.

This compound effectively induces Cyclin D1 degradation in cancer cells in a dose-dependent manner, with studies showing up to a 70% reduction and an IC50 of approximately 4-5 µM researchgate.net.

Downstream Cell Cycle Regulators

The degradation of Cyclin D1 by this compound has significant downstream consequences for other cell cycle regulatory proteins, particularly p21.

p21 Activity and Release

p21 (also known as p21Waf1/Cip1) is a cyclin-dependent kinase inhibitor that plays a complex role in cell cycle regulation cellsignal.cncellsignal.com. It can inhibit the activity of Cyclin E2/CDK2 complexes, thereby blocking G1-S progression cellsignal.cn. In untreated cells, p21 can be found in complexes with Cyclin D1 and CDK4/6 aacrjournals.orgresearchgate.netresearchgate.net.

This compound-induced degradation of Cyclin D1 leads to the release of p21 from Cyclin D1/CDK4/6 complexes nih.govaacrjournals.orgresearchgate.netresearchgate.netfrontiersin.org. This released p21 is then available to bind to and inhibit Cyclin E2/CDK2 complexes nih.govaacrjournals.orgresearchgate.netresearchgate.netfrontiersin.org. The formation of these inhibitory complexes represses the kinase activity of Cyclin E2/CDK2, which is necessary for phosphorylating Rb at specific sites (such as S612) required for G1-S transition aacrjournals.orgresearchgate.netresearchgate.net. Consequently, decreased Cyclin E2/CDK2 activity due to p21 binding contributes to the hypophosphorylation of Rb, maintaining Rb in a state where it represses E2F-mediated transcription of S-phase genes like Cyclin A aacrjournals.orgresearchgate.netresearchgate.net. While this compound treatment can elevate p21 levels in some cancer cell lines, the critical mechanism appears to be the redistribution and increased inhibitory activity of p21 due to Cyclin D1 loss nih.gov. Knockdown of p21 using siRNA has been shown to restore some aspects of Rb phosphorylation but does not prevent this compound-induced G1-S progression arrest aacrjournals.orgresearchgate.net.

Here is a data table illustrating the effect of this compound on p21 localization:

Conditionp21 Localization in ComplexAssociated CyclinCitation
Untreated CellsBoundCyclin D1 aacrjournals.orgresearchgate.netresearchgate.net
This compound TreatedReleased from Cyclin D1, BoundCyclin E2 nih.govaacrjournals.orgresearchgate.netresearchgate.netfrontiersin.org

The combined effects of Cyclin D1 degradation and the subsequent impact on p21 activity and Rb phosphorylation ultimately culminate in the observed G1 cell cycle arrest induced by this compound.

Retinoblastoma Protein (Rb) Phosphorylation Inhibition

The retinoblastoma protein (Rb) plays a critical role in regulating cell cycle progression, particularly the transition from G1 to S phase. Under normal conditions, hypophosphorylated Rb binds to E2F transcription factors, repressing the expression of genes necessary for S-phase entry. Phosphorylation of Rb by cyclin D1/cyclin-dependent kinase 4/6 (CDK4/6) complexes leads to the release of E2F, allowing the transcription of S-phase genes and progression through the cell cycle. mdpi.comnih.gov

This compound treatment has been shown to reduce the phosphorylation of Rb. This effect is linked to the degradation of cyclin D1, a key protein that partners with CDK4/6 to phosphorylate Rb. mdpi.comnih.govaacrjournals.orgaacrjournals.orgaacrjournals.org Studies have demonstrated that this compound induces cyclin D1 phosphorylation, ubiquitination, and subsequent proteasomal degradation. nih.govnih.govaacrjournals.orgaacrjournals.org The loss of cyclin D1 results in decreased cyclin D1/CDK4/6 activity, consequently leading to reduced Rb phosphorylation. mdpi.comnih.govaacrjournals.org This reduced phosphorylation maintains Rb in its active, hypophosphorylated state, allowing it to bind and repress E2F, thereby inhibiting cell cycle progression. mdpi.comaacrjournals.org

Research findings illustrate the impact of this compound on Rb phosphorylation:

Cell Line TypeThis compound TreatmentCyclin D1 LevelsRb PhosphorylationCell Cycle EffectSource(s)
Ovarian CancerYesDecreasedDecreasedG1 Arrest nih.govaacrjournals.orgaacrjournals.org
Cervical CancerYesDecreasedDecreasedG1 Arrest mdpi.comnih.govaacrjournals.orgresearchgate.net
Endometrial CancerYesDecreased (in some lines)Not explicitly shown in search results for Rb, but G1 arrest is reportedG1 Arrest (in some lines) nih.govnih.gov

Overexpression of a non-degradable cyclin D1 mutant has been shown to reduce this compound-induced G1 cell cycle arrest, further supporting the crucial role of cyclin D1 degradation in this mechanism. nih.govnih.gov

Effects on S-Phase Progression

Inhibition of Rb phosphorylation by this compound has direct consequences for S-phase progression. By keeping Rb bound to E2F, this compound prevents the transcription of genes required for DNA synthesis and other S-phase activities. mdpi.comaacrjournals.org

Studies have shown that this compound and its analogs can block S-phase progression. For instance, analogs of this compound were found to down-regulate the expression of cyclins A, B, D1, and E, as well as CDK2, and block S-phase progression in estrogen receptor-negative breast cancer cells. aacrjournals.org This is consistent with the mechanism initiated by cyclin D1 degradation and subsequent effects on Rb and E2F, which ultimately prevent cells from entering and progressing through the S phase. aacrjournals.org

Apoptosis Induction Pathways

This compound is a potent inducer of apoptosis in cancer cells, while generally showing less toxicity towards normal cells. jscimedcentral.comnih.govresearchgate.net Its apoptosis-inducing activity is primarily mediated through the intrinsic mitochondrial pathway. nih.govnih.govjscimedcentral.comnih.govnih.gov

Intrinsic Apoptosis Pathway Activation

The intrinsic apoptosis pathway is initiated at the mitochondria and involves the release of pro-apoptotic factors from the intermembrane space into the cytoplasm. nih.gov this compound targets mitochondria, leading to events that trigger this pathway. nih.govjscimedcentral.comnih.govnih.govnih.gov

Mitochondrial Membrane Potential (MMP) Disruption

A key event in the initiation of intrinsic apoptosis is the disruption of mitochondrial membrane potential (MMP). A decrease in MMP indicates mitochondrial dysfunction and increased permeability. nih.govresearchgate.net

Research indicates that this compound treatment leads to a reduction in MMP in various cancer cell lines, including ovarian, endometrial, and cervical cancer cells. aacrjournals.orgnih.govnih.govnih.govresearchgate.net This disruption occurs relatively rapidly, with studies observing a loss of MMP within 30 minutes of this compound treatment in cancer cells. core.ac.uknih.gov The disruption of MMP is considered a likely upstream cause for the release of cell death factors from mitochondria. nih.gov

Data illustrating the effect on MMP:

Cell Line TypeThis compound TreatmentMitochondrial Membrane Potential (MMP)Source(s)
Ovarian CancerYesReduced nih.govnih.gov
Endometrial CancerYesReduced mdpi.comnih.govnih.gov
Cervical CancerYesReduced aacrjournals.orgnih.govresearchgate.net
Head and Neck Squamous Cell CarcinomaYesSuppressed mitochondrial permeability transition nih.govresearchgate.net
Mitochondrial Swelling

Mitochondrial swelling is another observed effect of this compound treatment in cancer cells, often occurring rapidly. core.ac.uknih.govjscimedcentral.comnih.govcardiff.ac.uk This swelling is indicative of mitochondrial damage and is closely associated with the disruption of MMP. nih.govnih.gov

Studies in ovarian cancer cells have shown rapid mitochondrial swelling within 30 minutes of this compound treatment. core.ac.uknih.gov This effect is considered a direct consequence of this compound targeting mitochondria. nih.gov The inability of protein synthesis inhibitors to prevent mitochondrial swelling suggests that this effect does not require the synthesis of new proteins. nih.gov

Data on mitochondrial swelling:

Cell Line TypeThis compound TreatmentMitochondrial MorphologySource(s)
Ovarian CancerYesSwelling core.ac.uknih.govjscimedcentral.comnih.govcardiff.ac.uk
Cervical CancerYesSwelling (observed via electron microscopy) aacrjournals.org
Cytochrome c Release from Mitochondria

The disruption of MMP and mitochondrial swelling facilitate the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. nih.govresearchgate.net

This compound treatment has been consistently shown to induce the release of cytochrome c from mitochondria in various cancer cell types, including head and neck squamous cell carcinoma, ovarian cancer, and endometrial cells. core.ac.uknih.govnih.govjscimedcentral.comresearchgate.netnih.gov Once in the cytoplasm, cytochrome c binds with Apaf-1 and procaspase-9 to form the apoptosome, which leads to the activation of caspase-9 and the subsequent cascade of executioner caspases (e.g., caspase-3), ultimately resulting in apoptotic cell death. nih.govjscimedcentral.com

The release of cytochrome c and subsequent caspase activation are key downstream events in this compound-induced intrinsic apoptosis. nih.govnih.govjscimedcentral.comnih.gov Blockage of the mitochondrial membrane permeability transition pore with cyclosporin (B1163) A has been shown to reduce this compound-induced release of cytochrome c and intrinsic apoptosis. nih.govnih.gov

Data on cytochrome c release:

Cell Line TypeThis compound TreatmentCytochrome c ReleaseDownstream Effect(s)Source(s)
Head and Neck Squamous Cell CarcinomaYesEnhancedIncreased caspase-3 activity, apoptosis nih.govnih.govresearchgate.net
Ovarian CancerYesReleaseActivation of caspase 9 and 3, apoptosis nih.govjscimedcentral.comnih.gov
Endometrial CancerYesReleaseCaspase-mediated apoptosis mdpi.comnih.govnih.gov

In addition to cytochrome c, this compound has also been shown to cause the release of apoptosis-inducing factor (AIF) from mitochondria in endometrial and cervical cancer cells. mdpi.comaacrjournals.orgnih.govnih.govresearchgate.netfrontiersin.org AIF can translocate to the nucleus and contribute to DNA fragmentation and chromatin condensation, promoting cell death in a caspase-independent manner in some contexts. aacrjournals.orgnih.govnih.govresearchgate.netfrontiersin.orgdntb.gov.ua

Apoptosis-Inducing Factor (AIF) Translocation to Nucleus

Mitochondrial damage induced by this compound leads to the cleavage and release of Apoptosis-Inducing Factor (AIF) from the mitochondria. nih.govnih.govfrontiersin.org Once released into the cytoplasm, AIF can translocate to the nucleus. nih.govnih.gov In the nucleus, AIF participates in a complex that promotes DNA fragmentation and chromatin condensation, contributing to cell death. nih.govnih.gov Studies in endometrial cancer cells have confirmed the release of AIF from mitochondria and its subsequent translocation to the nucleus following this compound treatment, leading to DNA damage. nih.gov In cervical cancer cells, this compound has been shown to disrupt the binding of hsc70 to AIF, which normally sequesters AIF in the cytoplasm, thereby facilitating AIF's nuclear translocation and the induction of DNA damage and cell death. frontiersin.orgresearchgate.netd-nb.info

Caspase Activation (Caspase 9, Caspase 3)

This compound treatment leads to the activation of caspases, key executioners of the apoptotic program. The release of cytochrome c from damaged mitochondria, a consequence of this compound treatment, initiates the formation of the apoptosome, which in turn causes the cleavage and activation of caspase 9. nih.gov Activated caspase 9 then triggers a cascade that includes the activation of executioner caspases, such as caspase 3. nih.gov Activated caspase 3 is responsible for cleaving numerous protein targets, contributing to the morphological and biochemical hallmarks of apoptosis. nih.gov Studies in various cancer cell types, including head and neck squamous cell carcinoma (HNSCC), ovarian, kidney, and endometrial cancer cells, have demonstrated this compound-induced activation of caspase 3 and caspase 9. nih.govjscimedcentral.comouhsc.edumdpi.com

Data illustrating Caspase-3 activation by this compound in endometrial cancer cell lines is presented below:

Cell LineThis compound Concentration (µM)Caspase-3 Activity (Relative to Control)Citation
AN3CADose-responsiveIncreased nih.govmdpi.com
Hec13bDose-responsiveIncreased nih.govmdpi.com
IshikawaDose-responsiveIncreased nih.govmdpi.com

Note: Specific quantitative data points for caspase-3 activity were described as dose-responsive increases via ELISA assay in the source nih.govmdpi.com, but exact numerical values were not provided in a format suitable for a detailed table.

It is noteworthy that while caspase activation is a common mechanism, studies in cervical cancer cells suggest that this compound can induce cell death independently of caspase activity in this specific context, with AIF translocation and mitophagy playing more prominent roles. frontiersin.orgd-nb.infonih.gov

Poly (ADP-ribose) Polymerase (PARP) Cleavage

A downstream event of caspase activation, particularly caspase 3, is the cleavage of Poly (ADP-ribose) Polymerase (PARP). nih.govnih.govresearchgate.net PARP is a nuclear enzyme involved in DNA repair, and its cleavage by activated caspases renders it inactive, preventing DNA repair and facilitating the controlled degradation of nuclear material during apoptosis. nih.govnih.govresearchgate.net this compound treatment has been shown to induce PARP cleavage in various cancer cell lines, including kidney and endometrial cancer cells, serving as a marker of apoptosis execution. jscimedcentral.comouhsc.edumdpi.com

Bcl-2 Family Protein Modulation (e.g., Bcl-2 reduction)

The Bcl-2 family of proteins plays a critical role in regulating the intrinsic apoptotic pathway by controlling mitochondrial outer membrane permeability. Anti-apoptotic members like Bcl-2 and Bcl-xl inhibit the release of pro-apoptotic factors, while pro-apoptotic members like Bax and Bak promote it. nih.govoup.com this compound has been observed to modulate the levels of these proteins, particularly reducing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xl in cancer cells. researchgate.netnih.govresearchgate.netjscimedcentral.comaacrjournals.org This reduction in anti-apoptotic proteins contributes to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and AIF, thereby promoting apoptosis. nih.govresearchgate.net In contrast, studies have shown that this compound has minimal or no effect on Bcl-2 family protein levels in healthy cells, contributing to its differential cytotoxicity. nih.govjscimedcentral.comaacrjournals.org

Extrinsic Apoptosis Pathway Enhancement

The extrinsic apoptosis pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase 8. nih.gov this compound can enhance this pathway and sensitize cancer cells to death receptor-mediated apoptosis. nih.govresearcher.lifesemanticscholar.orgresearchgate.net

Death Receptor 5 (DR5) Induction via CHOP

One mechanism by which this compound enhances the extrinsic pathway is through the upregulation of death receptors, particularly Death Receptor 5 (DR5). nih.govresearcher.lifesemanticscholar.orgaacrjournals.org This induction of DR5 expression is mediated, at least in part, by the transcription factor CAAT/Enhancer Binding Protein Homologous Protein (CHOP). nih.govresearcher.lifeaacrjournals.org this compound treatment has been shown to induce CHOP expression, which then leads to the increased expression of DR5, including its cell surface presentation. nih.govresearcher.lifeaacrjournals.org This CHOP-dependent DR5 upregulation is considered a significant factor in this compound-induced apoptosis, particularly in cell types like lung cancer cells. researcher.lifeaacrjournals.org

Sensitization to Death Receptor Ligands (e.g., TNFα, TRAIL)

This compound can sensitize cancer cells to the apoptotic effects of death receptor ligands such as Tumor Necrosis Factor-alpha (TNFα) and TNF-Related Apoptosis-Inducing Ligand (TRAIL). nih.govsemanticscholar.orgresearchgate.netnih.govplos.org While some cancer cells may be resistant to the effects of these ligands alone, treatment with this compound can overcome this resistance. semanticscholar.orgnih.gov This sensitization involves the enhancement of caspase 8 cleavage and subsequent activation of the extrinsic apoptotic pathway when this compound is combined with TNFα or TRAIL. nih.govsemanticscholar.orgnih.gov The upregulation of DR5 expression by this compound contributes to this increased sensitivity to TRAIL. researcher.lifeaacrjournals.org This synergistic effect with death receptor ligands has been observed in various cancer types, including ovarian and lung cancer cells, while normal cells remain less sensitive. nih.govsemanticscholar.orgnih.gov

Cancer TypeDeath Receptor LigandObserved EffectCitation
Ovarian CancerTNFα, TRAILSensitization, Synergistic apoptosis induction nih.govsemanticscholar.orgnih.gov
Lung CancerTRAILSensitization, Augmented apoptosis induction researcher.lifeaacrjournals.orgnih.gov

This sensitization mechanism highlights the potential of this compound in combination therapies aimed at activating death receptor-mediated apoptosis. nih.govsemanticscholar.orgnih.gov

c-FLIP Downregulation

Cellular FLICE-inhibitory protein (c-FLIP) is a key regulator of the extrinsic apoptotic pathway, acting to inhibit caspase-8 activation. Research has shown that this compound induces the downregulation of c-FLIP in human non-small cell lung cancer (NSCLC) cells nih.govresearchgate.net. This reduction in c-FLIP levels is mediated through the ubiquitin/proteasome-mediated degradation pathway and appears to be independent of JNK activation nih.gov. The downregulation of c-FLIP by this compound contributes to the induction of apoptosis and enhances the sensitivity of cancer cells to TRAIL-initiated apoptosis nih.govscispace.com.

Distinct Apoptotic Mechanisms Across Cancer Types

This compound is known to induce apoptosis in various cancer cell types, including ovarian, kidney, and lung cancer cells researchgate.netnih.govjscimedcentral.com. The mechanism often involves mitochondrial damage, leading to the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF), which can activate caspases and promote DNA damage nih.govnih.govmdpi.com. This compound has been shown to induce both the intrinsic mitochondrial pathway and the extrinsic death receptor pathway of apoptosis nih.govresearch-solution.com.

Caspase-Independent Cell Death in Specific Contexts (e.g., cervical cancer)

While this compound typically induces caspase-dependent apoptosis in many cancer types, a distinct mechanism has been observed in cervical cancer cells. In this context, this compound-induced cell death occurs independently of caspase activation nih.govnih.govresearchgate.net. Studies in cervical cancer cell lines and xenograft tumors have demonstrated that this compound causes mitochondrial damage, leading to the release and nuclear translocation of AIF nih.govnih.govresearchgate.netaacrjournals.org. AIF then contributes to DNA damage and cell death in a caspase-independent manner nih.govnih.govresearchgate.net. This caspase-independent mechanism in cervical cancer contrasts with the caspase-dependent apoptosis observed in ovarian, kidney, and lung cancer cells treated with this compound researchgate.netnih.gov.

Data illustrating the caspase-independent nature of this compound-induced cell death in cervical cancer can be seen in studies where caspase activity is measured or inhibited. For example, treatment with a pan-caspase inhibitor did not significantly counteract this compound-mediated cell death in cervical cancer cells, despite this compound inducing caspase-3 activity nih.gov.

Autophagy and Mitophagy Modulation

This compound has been shown to modulate both autophagy and mitophagy, cellular processes involved in the degradation and recycling of cellular components, particularly damaged organelles like mitochondria nih.govaacrjournals.orgresearchgate.net.

Induction of Autophagic Vesicles

This compound treatment leads to the induction of autophagic vesicles in cancer cells aacrjournals.orgaacrjournals.orgscirp.org. This has been observed through electron microscopy, which reveals the presence of double-membraned autophagosomes aacrjournals.orgaacrjournals.org. Molecular markers of autophagy, such as the processing of LC3B (microtubule-associated protein 1A/1B-light chain 3) and the reduction of p62, are also altered upon this compound treatment, indicating the induction of autophagic flux nih.govaacrjournals.org.

Selective Mitophagy Induction

Beyond general autophagy, this compound specifically induces mitophagy, the selective degradation of mitochondria through autophagy nih.govaacrjournals.orgresearchgate.net. This is a significant aspect of this compound's mechanism, particularly in the context of the mitochondrial damage it causes nih.govaacrjournals.orgresearchgate.net. Evidence for mitophagy induction includes the co-localization of mitophagy-specific proteins like Pink1 with mitochondria and lysosomes, as well as the observation of mitochondria within autophagic vesicles via electron microscopy nih.govaacrjournals.orgresearchgate.net. Western blot analysis has also shown increased levels of mitophagy markers such as Pink-1 and p62, along with increased LC3-II/LC3-I ratios nih.gov. This selective mitophagy has been observed in both cell culture and xenograft tumor models nih.gov.

Role of Autophagy in Cell Death Response

The role of autophagy in this compound-induced cell death appears to be context-dependent. While autophagy can often serve as a survival mechanism by clearing damaged components, in the case of this compound, particularly in cervical cancer, excessive mitophagy contributes to the mechanism of cell death nih.govmdpi.com. This is likely due to the extensive degradation of mitochondria, which are essential for cell survival nih.gov. In ovarian and endometrial cancer cells, while autophagy is induced by this compound, it does not prevent the ultimate mitochondrial release of cytochrome c and AIF, suggesting that the pro-death signals downstream of mitochondrial damage override potential survival signals from autophagy nih.govfrontiersin.org. Inhibition of mitophagy has been shown to counteract this compound-mediated cell death in cervical cancer, further supporting its pro-death role in this context nih.gov.

Data Table: this compound Effects on Apoptosis and Mitophagy Markers

Marker/ProcessEffect of this compound Treatment (Observed in specific cancer types)Evidence Method(s)Source(s)
c-FLIPDownregulationWestern blot, Ubiquitination assay nih.govresearchgate.netscispace.com
Caspase-3 ActivityInduction (in ovarian, kidney, lung cancers)Caspase-3 assay, Western blot (cleaved caspase 3) nih.govjscimedcentral.commdpi.com
Caspase-3 ActivityNot significantly altered (in cervical cancer xenografts)Western blot (cleaved caspase 3) nih.gov
AIF TranslocationMitochondrial to NuclearConfocal microscopy, Western blot nih.govnih.govresearchgate.netaacrjournals.org
Autophagic VesiclesInduction/IncreasedElectron microscopy aacrjournals.orgaacrjournals.orgscirp.org
LC3-II/LC3-I RatioIncreasedWestern blot nih.govaacrjournals.org
Pink1 Expression/LocalizationIncreased expression, Co-localization with mitochondriaConfocal microscopy, Western blot nih.govresearchgate.net
p62 LevelsReduction (indicating autophagic flux)Western blot nih.govaacrjournals.org
Mitochondria within VesiclesObservedElectron microscopy nih.govaacrjournals.org

Metabolic Reprogramming and Bioenergetic Disruption

This compound treatment significantly impacts the metabolic landscape of cancer cells, leading to a disruption of key energy-producing pathways. This metabolic reprogramming is a crucial aspect of this compound's anti-cancer activity. mdpi.comouhealth.comnih.gov Studies have shown that this compound can force cancer cells into a quiescent metabolic state by inhibiting both oxidative phosphorylation and glycolysis. mdpi.comfrontiersin.org Bioinformatic analysis of proteins altered by this compound treatment has identified significant effects on pathways related to glycolysis, gluconeogenesis, eukaryotic initiation factor 2 (EIF2) signaling, and ER stress. mdpi.comfrontiersin.orgnih.gov

Inhibition of Glycolysis

Glycolysis is another essential metabolic pathway that produces ATP in the cytoplasm. This compound has also been found to inhibit glycolysis in cancer cells. mdpi.comnih.govfrontiersin.org Similar to its effects on OxPhos, this compound inhibits both basal and induced glycolysis, contributing to the induction of a quiescent metabolic state. mdpi.com While this compound inhibits OxPhos, some cancer cells may exhibit compensatory glycolysis. nih.govnih.gov Inhibition of this compensatory glycolytic response, for instance, by using agents like 2-deoxyglucose (2-DG), has been shown to increase the sensitivity of certain cancer cell lines to this compound. nih.govnih.gov This suggests that the ability of cancer cells to upregulate glycolysis can counteract the effects of this compound's OxPhos inhibition. nih.govnih.gov

Alterations in Eukaryotic Initiation Factor 2 (EIF2) Signaling

Eukaryotic Initiation Factor 2 (EIF2) signaling is a key pathway involved in protein synthesis. Bioinformatic analysis of proteins altered by this compound treatment has identified EIF2 signaling as one of the significantly affected canonical pathways. mdpi.comfrontiersin.orgnih.govaacrjournals.orgresearchgate.net Specifically, Ingenuity Analysis indicated that EIF2 signaling was a top canonical pathway regulated by this compound-altered proteins in endometrial cancer cells, with a significant p-value. mdpi.comnih.govaacrjournals.org This suggests that this compound's impact on protein levels affects components of the EIF2 signaling pathway, potentially influencing protein synthesis in treated cancer cells.

Endoplasmic Reticulum (ER) Stress Response

The Endoplasmic Reticulum (ER) is crucial for protein folding and maturation. Accumulation of unfolded or misfolded proteins in the ER leads to ER stress. frontiersin.orgresearchgate.net this compound treatment has been shown to induce ER stress in cancer cells. mdpi.comfrontiersin.orgnih.gov This is consistent with this compound's targeting of Grp78, a key gatekeeper for detecting ER stress and activating the unfolded protein response. mdpi.comfrontiersin.org Elevated ER stress and Grp78 expression are often observed in endometrial cancer and are associated with chemoresistance. mdpi.com this compound's interaction with Grp78 is a likely mediator of the observed ER swelling and upregulation of UPR proteins. frontiersin.org

Unfolded Protein Response

The Unfolded Protein Response (UPR) is a cellular survival mechanism activated in response to ER stress to restore homeostasis. frontiersin.orgexp-oncology.com.ua this compound induces the UPR in cancer cells. frontiersin.orgfrontiersin.org Proteomic and bioinformatic analyses have identified the UPR as a canonical pathway significantly regulated by this compound. aacrjournals.orgresearchgate.net While the UPR typically promotes cell survival by rebalancing protein folding and degradation machinery, this compound appears to interact with this response in a complex manner. frontiersin.orgexp-oncology.com.ua For example, although this compound induces ER stress and UPR, it can prevent the consequent upregulation of NF-κB, a transcription factor induced in the UPR that promotes cell survival. nih.govfrontiersin.org this compound's inhibition of Grp78 is also thought to contribute to CHOP-mediated cell death, as Grp78 inhibition has been shown to enhance this process. nih.govfrontiersin.org

Gluconeogenesis Pathway Modulation

Gluconeogenesis is a metabolic pathway that synthesizes glucose from non-carbohydrate precursors, primarily occurring in the liver and kidneys. wikipedia.orgyoutube.com Bioinformatic analysis of proteins altered by this compound treatment in endometrial cancer cells identified the gluconeogenesis pathway as significantly affected. mdpi.comfrontiersin.orgnih.govaacrjournals.orgresearchgate.net This suggests that this compound influences the expression or activity of enzymes or proteins involved in this pathway. While the precise mechanisms of this compound's modulation of gluconeogenesis require further detailed investigation, its identification in proteomic analyses highlights its broader impact on cellular metabolic processes beyond just energy production through glycolysis and oxidative phosphorylation. mdpi.comfrontiersin.orgnih.govaacrjournals.orgresearchgate.net

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated significant anti-angiogenic activity through multiple mechanisms, including direct effects on endothelial cells and modulation of factors secreted by cancer cells. nih.govthegoodscentscompany.comsigmaaldrich.comnih.gov

This compound has been shown to directly inhibit the proliferation of endothelial cells. Studies using human umbilical vein endothelial cells (HUVECs) have indicated that this compound achieves this by inducing G1 cell cycle arrest. nih.govthegoodscentscompany.comsigmaaldrich.comresearchgate.net This effect on endothelial cell proliferation was observed to be dose-responsive over a range of 1, 3, and 5 µM this compound. uni.lu The ability of this compound to induce G1 arrest in non-cancerous endothelial cells suggests a direct interference with the tumor's ability to stimulate new blood vessel formation. researchgate.net

A key aspect of angiogenesis is the ability of endothelial cells to form tube-like structures and vascular networks. This compound directly inhibits endothelial cell tube formation in vitro. nih.govthegoodscentscompany.comsigmaaldrich.comnih.gov This suppression has been quantified in dose-response experiments, where increasing concentrations of this compound (1, 3, and 5 µM) led to a dose-responsive inhibition of tube formation and vascular branching. thegoodscentscompany.comuni.lu In vivo studies using cancer xenograft models, such as Caki-1 renal cancer xenografts, have also shown that this compound inhibits angiogenesis, observed as a blockage and increased disorganization of blood vessels. nih.govthegoodscentscompany.comsigmaaldrich.comresearchgate.netfishersci.se

This compound influences angiogenesis not only through direct effects on endothelial cells but also by altering the secretome of cancer cells. Research indicates that this compound treatment leads to altered secretion of various angiogenic factors from both normal and cancerous ovarian and renal cultures. nih.govthegoodscentscompany.comsigmaaldrich.com Specific angiogenic proteins whose secretion is affected include vascular endothelial growth factor A (VEGF), basic fibroblast growth factor (bFGF), and thrombospondin-4 (TSP-4). thegoodscentscompany.comsigmaaldrich.com Conditioned media collected from cancer cells treated with this compound has been shown to exhibit reduced angiogenic activity, suggesting that the altered release of these factors contributes to the compound's anti-angiogenic effects. thegoodscentscompany.comsigmaaldrich.comuni.lu

Thymidine (B127349) phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme involved in nucleotide salvage and is known to have angiogenic activity. thegoodscentscompany.comuni.lu Studies have demonstrated that this compound inhibits the expression of TP in cancer cells, but notably, this effect is not observed in normal cell cultures. thegoodscentscompany.comsigmaaldrich.comuni.lu Both TP mRNA and protein levels are downregulated by this compound in cancer cells. thegoodscentscompany.com The importance of TP downregulation in this compound's anti-angiogenic mechanism is highlighted by the finding that the addition of recombinant TP can reverse the inhibitory effects of this compound on angiogenesis. nih.govthegoodscentscompany.comsigmaaldrich.comuni.lu While the exact mechanism of TP downregulation by this compound is still being investigated, it appears unlikely to involve direct action on TP mRNA synthesis in the short term, suggesting potential indirect effects on transcription factors, increased protein degradation, or decreased secretion. uni.lu

Here is a summary of this compound's anti-angiogenic activities:

Anti-Angiogenic MechanismObserved EffectsNotes
Inhibition of Endothelial Cell ProliferationInduces G1 cell cycle arrest in endothelial cells. nih.govthegoodscentscompany.comsigmaaldrich.comresearchgate.net Dose-responsive inhibition observed. uni.luDirect effect on endothelial cells. researchgate.net
Suppression of Endothelial Tube FormationDirectly inhibits tube formation and vascular branching in vitro. nih.govthegoodscentscompany.comsigmaaldrich.comnih.gov Dose-dependent inhibition. thegoodscentscompany.comuni.luInhibits in vivo angiogenesis in xenografts. nih.govthegoodscentscompany.comsigmaaldrich.comresearchgate.netfishersci.se
Modulation of Angiogenic Factor ReleaseAlters secretion of VEGF, bFGF, and TSP-4 from cancer cells. thegoodscentscompany.comsigmaaldrich.com Reduces angiogenic activity of cancer cell conditioned media. thegoodscentscompany.comsigmaaldrich.comuni.luIndirect effect via modulation of the tumor microenvironment. nih.govthegoodscentscompany.comsigmaaldrich.comresearchgate.net
Downregulation of Thymidine Phosphorylase (TP)Inhibits TP expression (mRNA and protein) in cancer cells. thegoodscentscompany.comsigmaaldrich.comuni.lu Effect reversed by recombinant TP. nih.govthegoodscentscompany.comsigmaaldrich.comuni.luObserved in cancer cells, not normal cells. thegoodscentscompany.comuni.lu Mechanism likely indirect. uni.lu

Modulation of Angiogenic Growth Factors Release from Cancer Cells

Modulation of Other Signaling Pathways and Proteins

Beyond its anti-angiogenic effects, this compound is known to modulate several other signaling pathways and proteins critical for cancer cell survival and proliferation.

Nuclear Factor-κB (NF-κB) is a transcription factor that plays a crucial role in regulating genes involved in cell survival, proliferation, and inflammation, and its aberrant activation is common in many cancers. This compound has been shown to repress NF-κB activity. nih.gov This repression involves the counter-regulation of upstream signaling components, specifically inhibiting the activity of IκB kinase (IKK), which leads to reduced phosphorylation of the inhibitor protein IκBα. The decreased phosphorylation of IκBα prevents its degradation, thereby inhibiting the nuclear translocation of the p65 NF-κB subunit, where it would normally activate gene expression. This repression of NF-κB activity by this compound is implicated in its ability to sensitize resistant cancer cells to apoptosis induced by agents like TNF-alpha. It is important to note that this compound does not appear to regulate NF-κB at the mRNA expression level.

Upregulation of CAAT/enhancer binding protein homologous protein (CHOP)

This compound has been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.gov A mechanism involved in this compound's anti-cancer activity is the upregulation of CAAT/Enhancer Binding Protein Homologous Protein (CHOP). researchgate.netnih.govnih.govfrontiersin.org This upregulation of CHOP is linked to increased cell surface expression of the TNFα and TRAIL Death Receptors (DR4 and DR5). nih.govfrontiersin.orgresearchgate.net Increased expression of DR4 and DR5 enhances the sensitivity of cancer cells to extrinsic apoptosis, which is initiated by plasma membrane death receptors and involves caspase 8. nih.govresearchgate.net this compound inhibition of Grp78, a key gatekeeper for detecting ER stress and activating the UPR, is considered a likely contributor to the mechanism of cell death by enhancing CHOP-mediated cell death in cancer cells. nih.govnih.gov

AP-1 Regulation

Bioinformatic analysis of mRNA changes in cell cultures treated with this compound has identified the involvement of AP-1 signal transduction pathways in the mechanism of this compound chemoprevention. researchgate.netfrontiersin.orgnih.gov While some earlier studies on active heteroarotinoids (Hets), the class from which this compound was derived, suggested suppression of AP-1 activity researchgate.net, more recent investigations have explored the effects of this compound, particularly in combination therapies. In studies involving cervical cancer cell lines, evaluating the effects of this compound alone and in combination with palbociclib (B1678290) on the AP-1 transcription factor subunits cJun and cFos, the combination treatment consistently increased both total and phosphorylated levels of cJun and cFos, although the effects of individual drugs were variable depending on the cell line. icmr.gov.in AP-1 transcription factors, such as cJun and cFos, are known to induce the transcription of HPV E6 and E7 genes. icmr.gov.in

Akt/mTOR Signaling Pathway Interactions

The Akt/mTOR signaling pathway is a critical regulator of cell survival, growth, and proliferation, and is frequently dysregulated in cancer. mdpi.comnih.gov This pathway is also known to be modulated by HPV E6/E7 oncogenes. icmr.gov.infrontiersin.org Research into the mechanisms of this compound, particularly in the context of combination therapy for cervical cancer, has investigated its effects on the Akt/mTOR pathway. Studies have shown that while single treatments with this compound or palbociclib did not inhibit Akt and mTOR components, the combination of this compound and palbociclib did inhibit these components. icmr.gov.in This synergistic inhibition of Akt/mTOR components by the drug combination suggests a mechanism contributing to their combined efficacy in inhibiting cervical cancer cell growth. icmr.gov.in

Human Papillomavirus (HPV) Oncogene Modulation (E6, E7)

In cervical cancer, which is predominantly driven by high-risk HPV infections and the continuous activity of the E6 and E7 oncoproteins, this compound has been shown to modulate the levels and function of these viral proteins. aacrjournals.orgnih.govpatsnap.comresearchgate.net this compound reduces the levels of both E6 and E7 in cervical cancer cell lines. icmr.gov.inaacrjournals.orgnih.gov Specifically, this compound has been observed to reduce E6 mRNA and protein levels in HPV16 positive cervical cancer cell lines in culture and in tumor xenografts. icmr.gov.inaacrjournals.org It also reduces E7 mRNA and protein in cell cultures. icmr.gov.inaacrjournals.org However, the effect on E7 protein levels in tumor xenografts has shown variability, with reduction observed in some instances and an increase in another study. icmr.gov.inaacrjournals.org

A key mechanism by which this compound affects E7 is through its interaction with HSP70 proteins. aacrjournals.orgnih.govpatsnap.com HSP70s, specifically hsc70, have been found to bind to the E7 protein but not E6. nih.govpatsnap.com this compound disrupts the complexes formed between HSP70/hsc70 and E7. aacrjournals.orgnih.gov This disruption is associated with a reduction in E7 protein levels, potentially by increasing the susceptibility of E7 to proteasomal degradation. aacrjournals.orgnih.gov The reduction of E7 protein levels by this compound is a significant finding, as E7 plays a crucial role in inactivating tumor suppressor proteins like retinoblastoma (Rb) and p21, thereby promoting cell cycle progression and proliferation in HPV-driven cancers. mdpi.com The combination of this compound and palbociclib has been shown to have greater effects on E6 and E7 protein levels in cervical cancer cell lines compared to single-agent treatments. icmr.gov.in

Preclinical Efficacy Studies of Sheta2 As a Single Agent

In Vitro Anti-Cancer Activity

In vitro studies have extensively characterized the anti-cancer activities of SHetA2, revealing its impact on fundamental cellular processes critical for cancer progression.

Inhibition of Cell Proliferation and Metabolic Viability

This compound has been shown to significantly reduce the proliferation and metabolic viability of various cancer cell lines in a dose- and time-dependent manner. researchgate.netaacrjournals.orgaacrjournals.orgresearchgate.net This inhibition is a key indicator of its potential as an anti-cancer agent. Studies utilizing assays such as the MTT or SRB assay have consistently demonstrated decreased cell survival following this compound treatment. aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net

This compound's effect on metabolic viability is also linked to its impact on cellular energy production. It has been shown to inhibit both oxidative phosphorylation and glycolysis in certain cancer cell lines, leading to a quiescent metabolic state. nih.govfrontiersin.org In cervical cancer cells, this compound inhibited oxidative phosphorylation, and while these cells initially increased glycolysis as a compensatory mechanism, inhibiting glycolysis further enhanced this compound's reduction of metabolic viability. nih.gov

Effects on Anchorage-Independent Growth

A hallmark of transformed and aggressive cancer cells is their ability to grow independently of a solid surface, known as anchorage-independent growth. This compound has been shown to inhibit anchorage-independent growth in various cancer cell lines, including endometrial and cervical cancer cells. researchgate.netaacrjournals.orgaacrjournals.orgresearchgate.netnih.govmdpi.com This effect, often measured by soft agar (B569324) colony formation assays, suggests that this compound can suppress the tumorigenic potential of cancer cells in vitro. aacrjournals.orgaacrjournals.orgresearchgate.netmdpi.com

Modulation of Cell Differentiation

This compound has demonstrated the ability to modulate cell differentiation in cancer cell lines. It can induce a more differentiated phenotype and the formation of structures resembling normal tissues, such as glands and tubules, in organotypic cultures and xenograft models derived from cancer cells. scirp.orgnih.govnih.govouhsc.eduouhsc.edu This induction of differentiation is associated with changes in the expression of differentiation markers like MUC-1 in ovarian cancer cells and E-cadherin in kidney cancer cells. nih.govnih.govouhsc.edu This effect is considered a desirable property for an anti-cancer agent, as promoting differentiation can lead to reduced proliferation and a less aggressive phenotype. scirp.org

Inhibition of Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis. This compound has been shown to inhibit the migration and invasion of various cancer cell lines, including endometrial and cervical cancer cells. researchgate.netaacrjournals.orgaacrjournals.orgresearchgate.netnih.govmdpi.com Assays such as wound healing scratch assays and Matrigel invasion assays have been used to demonstrate these inhibitory effects. aacrjournals.orgaacrjournals.org

This compound also impacts angiogenesis, the formation of new blood vessels that supply tumors. It inhibits endothelial cell tube formation and proliferation in vitro, partly by altering the secretion of angiogenic factors from cancer cells and directly affecting endothelial cells. nih.govnih.gov Downregulation of thymidine (B127349) phosphorylase (TP), an angiogenesis factor, has been implicated in this compound's anti-angiogenic mechanism. nih.govaacrjournals.org

Efficacy Across Diverse Cancer Cell Lines

This compound has exhibited efficacy across a diverse range of cancer cell types. Screening studies, including evaluation against the National Cancer Institute (NCI) 60-cell line panel, have shown dose-responsive inhibition of growth in various cancer types, including leukemia, central nervous system cancer, kidney cancer, non-small cell lung cancer, melanoma, prostate cancer, colon cancer, ovarian cancer, and breast cancer. jscimedcentral.comnih.gov The compound has shown particularly strong activity against kidney, head and neck, and ovarian cancer cell lines. jscimedcentral.com

Ovarian Cancer Cell Lines (e.g., A2780, SKOV3, OVCAR-3)

This compound has been specifically evaluated in ovarian cancer cell lines, including commonly used lines such as A2780, SKOV3, and OVCAR-3. scirp.orgnih.govnih.govviamedica.pl These cell lines represent different characteristics of ovarian cancer, with A2780 being cisplatin-sensitive and often considered a model of endometrioid adenocarcinoma, SKOV3 often used as a model for serous or clear-cell cancer, and OVCAR-3 derived from a poorly differentiated papillary adenocarcinoma and being cisplatin-resistant. scirp.orgviamedica.plresearchgate.net

Studies have shown that this compound inhibits the growth and induces apoptosis in A2780 and OVCAR-3 ovarian cancer cell lines. scirp.orgnih.gov The growth inhibition observed in these cell lines is dose-responsive. nih.gov this compound also induced apoptosis in both A2780 and SKOV3 cell lines. nih.gov Furthermore, this compound has been shown to overcome resistance of ovarian cancer cells to death receptor ligands like TNFα and TRAIL, inducing synergistic apoptosis in cancer cells without increasing the sensitivity of normal cells. nih.govnih.gov

While specific IC50 values for this compound as a single agent across all these ovarian cancer cell lines were not consistently available in the search results in a format suitable for a comprehensive table covering all mentioned lines and studies, the research consistently reports dose-dependent growth inhibition and induction of apoptosis. For example, one study noted that this compound induced apoptosis in A2780 and SK-OV-3 cell lines in the same concentration range as another compound, 4-HPR. ouhsc.edu Another study evaluating combinations noted dose-responsive inhibition of cisplatin-resistant (OVCAR-3) and cisplatin-sensitive (A2780) ovarian cancer cell lines by this compound. scirp.org

Cervical Cancer Cell Lines (e.g., C-33A, Ca Ski, SiHa)

This compound has been evaluated for its efficacy in cervical cancer cell lines, including HR-HPV positive (Ca Ski and SiHa) and HR-HPV negative (C-33A) lines. Studies have shown that this compound inhibits metabolic viability and induces mitochondrial damage in these cell lines in a dose- and time-dependent manner. nih.govnih.gov this compound treatment reduced mitochondrial membrane potential and total cellular ATP levels in C-33A, Ca Ski, and SiHa cells. nih.gov

While this compound induces cell death in cervical cancer cells, the mechanism may differ compared to other cancer types, involving significant contributions of caspase-independent apoptosis and mitophagy. nih.govnih.gov The HR-HPV negative C-33A cell line has shown higher sensitivity to this compound compared to the HR-HPV positive CaSKi and SiHa cell lines. nih.gov this compound also effectively induced cyclin D1 degradation in cervical cancer cells in a dose-dependent manner, with up to a 70% reduction observed and an IC50 of approximately 4-5 µM. researchgate.net

Data on this compound efficacy in cervical cancer cell lines:

Cell LineHPV StatusObserved EffectsKey Findings
C-33ANegativeReduced mitochondrial membrane potential, reduced ATP, cyclin D1 degradation.Exhibited higher sensitivity to this compound compared to HPV-positive lines. nih.govnih.govresearchgate.net
Ca SkiPositiveReduced mitochondrial membrane potential, reduced ATP, cyclin D1 degradation.Sensitivity lower than C-33A. nih.govnih.govresearchgate.net this compound inhibited oxidative phosphorylation and altered metabolism, leading to elevated glycolysis. nih.gov
SiHaPositiveReduced mitochondrial membrane potential, reduced ATP, cyclin D1 degradation.Sensitivity lower than C-33A. nih.govnih.govresearchgate.net this compound inhibited oxidative phosphorylation and altered metabolism, leading to elevated glycolysis. nih.gov
Endometrial Cancer Cell Lines (e.g., AN3CA, Hec13b, Ishikawa)

This compound has demonstrated activity against endometrial cancer cell lines, including AN3CA, Hec13b, and Ishikawa. Studies have shown that this compound inhibits cancerous phenotypes such as anchorage-independent growth, migration, and invasion in these cell lines. nih.govresearchgate.net It also induces G1 cell cycle arrest, mitochondrial damage, and apoptosis mediated by caspases and apoptosis inducing factor (AIF). nih.govresearchgate.netnih.gov

This compound treatment in endometrial cancer cell lines has been associated with altered levels of proteins involved in cell cycle regulation, mitochondrial function, protein synthesis, endoplasmic reticulum stress, and metabolism. nih.govresearchgate.netnih.gov It disrupts mortalin complexes with mitochondrial and metabolism proteins and inhibits both oxidative phosphorylation and glycolysis. nih.govnih.govresearchgate.netnih.gov this compound caused significant G1 cell cycle arrest in Hec1B and Ishikawa cell lines, but had no significant effect on the cell cycle profile of AN3CA. nih.gov Western blot analysis showed that this compound reduced levels of cyclin D1 only in the two cell lines that experienced G1 arrest (Hec1B and Ishikawa). nih.gov

Data on this compound efficacy in endometrial cancer cell lines:

Cell LineObserved EffectsKey Findings
AN3CAInhibited anchorage-independent growth, migration, invasion, and ATP production. Induced mitochondrial damage, caspase- and AIF-mediated apoptosis.No significant effect on cell cycle profile. nih.govresearchgate.netnih.gov
Hec13bInhibited anchorage-independent growth, migration, invasion, and ATP production. Induced G1 cell cycle arrest, mitochondrial damage, caspase- and AIF-mediated apoptosis.Significant G1 cell cycle arrest and reduced cyclin D1 levels. nih.govresearchgate.netnih.gov
IshikawaInhibited anchorage-independent growth, migration, invasion, and ATP production. Induced G1 cell cycle arrest, mitochondrial damage, caspase- and AIF-mediated apoptosis.Significant G1 cell cycle arrest and reduced cyclin D1 levels. nih.govresearchgate.netnih.gov this compound is active against Ishikawa cells in culture and in vivo. nih.govresearchgate.netnih.gov
Kidney Cancer Cell Lines (e.g., Caki-1)

This compound has shown efficacy in kidney cancer cell lines, including Caki-1. It was chosen as a lead compound for kidney cancer due to its high growth inhibition across a series of 60 human tumor cell lines at micromolar concentrations. jscimedcentral.comnih.gov this compound induced apoptosis in Caki-1 kidney cancer cells through the reduction of Bcl-2 protein and induction of PARP-1 and caspase 3 cleavages, while normal kidney epithelial cells exhibited resistance. jscimedcentral.comnih.gov

This compound regulated kidney cancer cell growth, differentiation, and apoptosis through multiple molecular events downstream of nuclear factor-κB repression and independent of cellular redox regulation. jscimedcentral.comnih.gov It induced G1 cell cycle arrest and loss of Cyclin D1 in both Caki-1 cancer and normal HK-2 cell lines, although apoptosis was not a significant factor in the growth inhibition of normal cultures. nih.gov this compound also induced tubule differentiation in organotypic cultures and xenograft tumors in association with increases in E-Cadherin mRNA and protein expression. nih.govresearchgate.net

Data on this compound efficacy in kidney cancer cell lines:

Cell LineObserved EffectsKey Findings
Caki-1Growth inhibition, apoptosis induction, reduction of Bcl-2, induction of PARP-1 and caspase 3 cleavages, G1 arrest, loss of Cyclin D1, induction of tubule differentiation.High growth inhibition at micromolar concentrations. jscimedcentral.comnih.gov Differential effect compared to normal kidney cells. jscimedcentral.comnih.govresearchgate.net Regulates growth, differentiation, and apoptosis through multiple molecular events. jscimedcentral.comnih.gov
786-OGrowth inhibition.Exhibited growth inhibition. jscimedcentral.com

Table: this compound Growth Inhibition Data in Kidney Cell Lines jscimedcentral.com

Cell LineMaximum Inhibition (%)IC50 (µmol/L)
Caki-184.40 ± 3.864.93 ± 0.38
786-O72.00 ± 5.067.55 ± 0.38
HK-2 (Normal)51.05 ± 7.074.50 ± 0.28
RTC 91696 (Normal)36.84 ± 6.804.57 ± 0.49
Lung Cancer Cell Lines (e.g., NSCLC)

Recent studies have evaluated this compound as a potential treatment for lung cancer, demonstrating its effectiveness in inhibiting the growth of non-small cell lung cancer (NSCLC) cells in vitro and in vivo. jscimedcentral.comresearchgate.net this compound effectively inhibits the growth of NSCLC cells, with IC50 values of approximately 2 µmol/L for several cell lines after a 3-day exposure. researchgate.net

This compound induces concentration-dependent apoptotic cell death in NSCLC cell lines after prolonged treatment. researchgate.net this compound is believed to activate both the intrinsic and extrinsic apoptotic pathways. jscimedcentral.com Further studies revealed that this compound downregulates c-FLIP in human NSCLC cells, leading to apoptosis induction and enhancement of TRAIL-induced apoptosis. jscimedcentral.com The DR5-mediated extrinsic apoptotic pathway plays a critical role in this compound-induced apoptosis in human NSCLC cells. jscimedcentral.com

Data on this compound efficacy in NSCLC cell lines:

Cell Line (NSCLC)Observed EffectsKey Findings
H1299Growth inhibition, apoptosis induction.IC50 of approximately 2 µmol/L for growth inhibition. researchgate.net Relatively less sensitive to this compound-induced apoptosis compared to other lines. researchgate.net
Calu-1Growth inhibition.Combination with TRAIL was more effective than single agents. researchgate.net
A549Growth inhibition, apoptosis induction.IC50 of approximately 2 µmol/L for growth inhibition. researchgate.net Combination with TRAIL was more effective than single agents. researchgate.net this compound significantly inhibited the growth of A549 xenografts in vivo. researchgate.net
H157Growth inhibition, apoptosis induction.IC50 of approximately 2 µmol/L for growth inhibition. researchgate.net Combination with TRAIL was more effective than single agents. researchgate.net
H460Apoptosis induction.Combination with TRAIL was more effective than single agents. researchgate.net
(Other NSCLC lines)Growth inhibition, concentration-dependent apoptosis.This compound inhibits growth through both apoptosis induction and growth inhibition. researchgate.net Downregulates c-FLIP and Survivin in all 6 tested cell lines and reduces levels of other apoptosis regulators in some lines. researchgate.net Activates intrinsic and extrinsic apoptotic pathways. jscimedcentral.com DR5-mediated pathway is critical. jscimedcentral.com
Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

This compound has demonstrated the ability to induce apoptosis in HNSCC cell lines through a mitochondrial-dependent pathway. nih.govresearchgate.net Preclinical models using HNSCC cell lines are essential for studying molecular mechanisms and developing intervention approaches. researchgate.net this compound was shown to induce apoptosis in 8 HNSCC cell lines. researchgate.net

Breast Cancer Cell Lines (e.g., ER-negative subtypes)

This compound has been shown to exhibit anticancer activities against breast cancer cells. researchgate.net While specific data on ER-negative subtypes as single agents were not prominently found in the provided results, this compound has been broadly indicated to have activity against breast cancer cell lines. jscimedcentral.comresearchgate.net

Melanoma Cell Lines (e.g., B16)

Data on this compound efficacy in melanoma cell lines:

Cell LineObserved EffectsKey Findings
B16Growth inhibition, apoptosis induction.Inhibited growth and induced apoptosis. scirp.org In vivo, induced complete tumor regression and long-term survival in some instances in a syngeneic model, despite the aggressive nature of the model. scirp.org
Prostate Cancer Cell Lines

This compound has shown growth inhibitory effects in prostate cancer cell lines. Screening of the NCI 60-cell line panel demonstrated dose-responsive inhibition of growth in prostate cancer cell lines within the low micromolar concentration range nih.gov. Studies comparing this compound to diarylthiourea analogs also evaluated its effects on prostate cancer cell lines DU-145, PC-3, and LNCaP. LNCaP cells were found to be more susceptible to the growth inhibitory effects of these agents, including this compound touro.edu. This compound exhibited a growth inhibition (GI50) value of 2.25 µM in LNCaP cells touro.edu. While this compound uniformly inhibited the growth of all three prostate cancer cell lines tested in one study, some analogs showed selective inhibition of only LNCaP cells touro.edu.

Differential Activity in Cancer Cells Versus Healthy Cells

A key characteristic of this compound is its differential cytotoxicity, exhibiting greater effects on cancer cells compared to healthy cells nih.govjscimedcentral.comnih.govaacrjournals.org. This differential activity has been observed across multiple organ types, including ovarian and kidney nih.govjscimedcentral.com. The mechanism involves rapid mitochondrial swelling and reduction of mitochondrial membrane potential in cancer cells, but not in healthy cells nih.govjscimedcentral.com. This is associated with a reduction of anti-apoptotic proteins (Bcl-2 and Bcl-xl) in cancer cells, while healthy cells show no change or even an increase in Bcl-2 levels nih.govjscimedcentral.comaacrjournals.org.

This compound treatment reduces cyclin D1 levels and induces G1 cell cycle arrest in both cancer and healthy cells, although the extent is greater in cancer cells nih.govjscimedcentral.com. The resistance of normal cells to this compound-induced apoptosis is attributed to the induction of cell cycle arrest and survival pathways that prevent apoptosis in healthy cells, whereas specific abnormalities in cancer cells cause these pathways to default into apoptosis jscimedcentral.com. This compound's targeting of HSP70 proteins is suggested as a rational explanation for this differential toxicity, as these proteins are often upregulated in cancer cells compared to healthy cells nih.gov.

Effects on Preneoplastic Tissues in Organotypic Cultures

Organotypic cultures, which better model in vivo tissue structure and interactions compared to monolayer cultures, have been used to evaluate this compound's effects on preneoplastic tissues nih.govouhsc.eduscispace.com. These 3-D cultures allow for the assessment of tissue-level effects nih.gov. Studies using organotypic cultures revealed that this compound can induce the formation of more-orderly tissue structures, such as mucin-producing glands in ovarian cancer cultures and tubules in kidney cancer cultures nih.govaacrjournals.org. This was associated with the upregulation of differentiation markers like Mucin-1 and E-Cadherin nih.govaacrjournals.orgnih.gov. This compound has also been shown to reverse the abnormal differentiation phenotype and induce the development of normal differentiated structures in organotypic cultures nih.gov. Furthermore, this compound prevented carcinogen-induced transformation of human endometrial organotypic cultures nih.gov. The planned design of initial primary chemoprevention studies includes evaluating the effects of short-term this compound treatment on normal or preneoplastic tissues in patients scheduled for surgery nih.gov.

In Vivo Anti-Tumor Activity in Animal Models

This compound has demonstrated in vivo anti-tumor activity as a single agent in various animal models, including xenograft models of different cancers nih.govplos.orgscirp.org.

Xenograft Models of Various Cancers

This compound has been evaluated for its anti-tumor activity in xenograft models of several cancer types. Studies have shown that this compound inhibits the growth of xenograft tumors without causing overt toxicity plos.orgaacrjournals.orgscirp.org.

This compound has shown significant anti-tumor activity in ovarian cancer xenograft models plos.orgaacrjournals.orgouhsc.eduscirp.org. Oral administration of this compound has been shown to significantly inhibit the growth of human ovarian cancer xenografts plos.orgaacrjournals.orgouhsc.edu. For instance, a dose of 10 mg/kg orally administered led to significant tumor growth inhibition in a human ovarian cancer xenograft model plos.org. This compound also exhibited greater inhibition of ovarian cancer cell line xenograft growth compared to a similar Flex-Het, SHetA4 frontiersin.org. This was associated with higher induction of gland formation, MUC-1 expression, and apoptosis in the tumors frontiersin.org. Daily oral administration of 60 mg/kg this compound for seven days resulted in achieving tumor drug concentrations required for growth inhibition in ovarian cancer cell lines and effectively induced cyclin D1 degradation in the xenografts nih.gov. Previous studies have demonstrated that this compound exhibits antitumor activity of approximately 40–60% at a 60 mg/kg QD dose in xenograft tumor models nih.gov.

This compound has also demonstrated anti-tumor activity in cervical cancer xenograft models frontiersin.orgmdpi.comfrontiersin.orgresearchgate.netnih.gov. Oral administration of this compound significantly inhibited the growth of SiHa cervical cancer xenografts without inducing toxicity frontiersin.org. In another study using Ca Ski xenografts, two oral doses (30 and 60 mg/kg/day) of this compound induced a dose-responsive reduction in tumor growth, with the 60 mg/kg/day dose showing statistically significant reduced tumor volume and weight compared to controls frontiersin.org. This compound treatment of cervical cancer cell line xenograft tumors has also been observed to cause decreased cyclin D1 and Rb phosphorylation, and induction of apoptosis frontiersin.orgresearchgate.net. This compound reduced growth and E6 expression in cervical cancer xenograft tumors icmr.gov.in.

Here is a summary of some preclinical data on this compound activity:

Cancer TypeModel TypeKey Finding (Single Agent)Source(s)
Prostate CancerCell Lines (LNCaP)GI50 of 2.25 µM touro.edu touro.edu
Ovarian CancerCell LinesDose-responsive inhibition of growth, induction of apoptosis nih.govjscimedcentral.comaacrjournals.orgouhsc.edu nih.govjscimedcentral.comaacrjournals.orgouhsc.edu
Ovarian CancerOrganotypic CulturesInduction of mucin-producing glands, reversal of abnormal differentiation nih.govouhsc.edu nih.govouhsc.edu
Ovarian CancerXenografts (OVCAR-3)Growth inhibition plos.orgouhsc.eduscirp.org plos.orgouhsc.eduscirp.org
Kidney CancerCell Lines (Caki-1)Induction of apoptosis, reduction of Bcl-2 jscimedcentral.comaacrjournals.org jscimedcentral.comaacrjournals.org
Kidney CancerOrganotypic CulturesInduction of tubules, upregulation of E-Cadherin nih.govaacrjournals.org nih.govaacrjournals.org
Cervical CancerCell LinesDose-responsive inhibition of growth, induction of apoptosis (caspase-independent in some lines) nih.govfrontiersin.org nih.govfrontiersin.org
Cervical CancerXenografts (SiHa, Ca Ski)Significant inhibition of tumor growth, decreased cyclin D1, induced apoptosis/mitophagy frontiersin.orgmdpi.comfrontiersin.orgresearchgate.netnih.gov frontiersin.orgmdpi.comfrontiersin.orgresearchgate.netnih.gov
Colon/IntestinalAPCmin/+ Mouse ModelReduced development of intestinal polyps plos.orgnih.govresearchgate.net plos.orgnih.govresearchgate.net
Endometrial Cancer Xenografts

Studies in athymic nude mice bearing Ishikawa xenografts have shown that oral administration of this compound significantly reduces tumor growth. This compound inhibited the growth of various endometrial cancer cell lines in a time- and dose-dependent manner in vitro. aacrjournals.orgresearchgate.net This inhibition was associated with G1 cell cycle arrest in Ishikawa and Hec-1b cells and G2 arrest in AN3CA cells. aacrjournals.orgresearchgate.net this compound also inhibited anchorage-independent growth and invasive behaviors and induced apoptosis in these cell lines. aacrjournals.orgresearchgate.net In the Ishikawa xenograft model, this compound treatment significantly inhibited tumor growth compared to control groups. aacrjournals.orgresearchgate.netnih.gov

Kidney Cancer Xenografts

This compound has demonstrated in vivo activity in kidney cancer xenograft models. In studies using Caki-1 renal cancer xenografts, oral administration of this compound induced significant growth inhibition. nih.govnih.gov A dose of 60 mg/kg/day induced significant growth inhibition over treatment days 13 through 23, with a maximal growth inhibition of 36% achieved on day 34. nih.gov this compound induced apoptosis in Caki-1 cells through the reduction of Bcl-2 protein and induction of PARP-1 and caspase 3 cleavages, while normal kidney epithelial cells showed resistance. jscimedcentral.comnih.govresearchgate.net

Chemoprevention Studies in Genetically Engineered Mouse Models

This compound has also been investigated for its chemopreventive potential in genetically engineered mouse models.

APCmin/+ Mouse Model for Intestinal Tumorigenesis

The APCmin/+ mouse model, which develops multiple adenomas throughout the intestinal tract, serves as a relevant model for human familial adenomatous polyposis (FAP) and is extensively used in chemoprevention studies. nih.govnih.govmdpi.com Oral administration of this compound in APCmin/+ mice has shown significant chemoprevention activity. nih.govnih.govfrontiersin.org Treatment with this compound at doses of 30 and 60 mg/kg five days per week for 12 weeks significantly reduced the development of intestinal polyps by 40% to 60%, depending on the dose and sex of the treatment group. nih.govnih.govresearchgate.net

Here is a summary of the effect of oral this compound on intestinal polyps in APCmin/+ mice:

Treatment Group (mg/kg, 5 days/week)Reduction in Intestinal Polyps (%)
3040-60
6040-60

*Data is approximate and dependent on sex and specific study parameters. nih.govnih.govresearchgate.net

Histological and Immunohistochemical Analysis of Tumor Tissues

Histological and immunohistochemical analyses of tumor tissues from this compound-treated animals have provided insights into the drug's effects at the tissue level.

Necrosis Induction

Histologic evaluation of tumors from this compound-treated animals has revealed the induction of necrosis. mdpi.comscirp.org In cervical cancer xenografts treated with this compound, H&E stained tumor sections revealed necrosis in all treatment groups. mdpi.com In kidney cancer xenografts (Caki-1), necrosis occurred in tumors from both untreated control and this compound-treated animals. nih.gov However, the type of necrosis differed; in untreated controls, necrosis was associated with tumor cell invasion of blood vessels causing hemorrhage, while in treated animals, it appeared to be associated with ischemia due to interference of the blood supply, causing swelling of blood vessels and necrosis of tumor cells adjacent to these vessels. nih.govnih.gov This suggests that this compound may induce necrosis indirectly through its effects on tumor vasculature. This compound has been shown to inhibit angiogenesis. mdpi.comnih.gov

Differentiated Architecture

Preclinical studies have shown that this compound can induce a more differentiated phenotype and promote the development of normal differentiated structures within tumors. In organotypic cultures and xenograft tumors, this compound has been observed to reverse abnormal differentiation and induce the formation of structures such as glands and tubules. frontiersin.org Histologic evaluation of tumors treated with this compound has revealed the induction of differentiated architecture and increased cytoplasm. scirp.orgscirp.org For instance, in Caki-1 renal cancer xenograft models, this compound treatment inhibited tumor growth and induced a more differentiated phenotype and tubule formation. ouhsc.edu This was associated with significantly increased expression of E-Cadherin mRNA and protein, and increased levels of β-catenin co-immunoprecipitating with E-Cadherin, indicating enhanced cell-cell adhesion, a characteristic of differentiated tissues. ouhsc.edu

Reduced Mitotic Indices

This compound treatment has been shown to reduce mitotic indices in tumors, indicating a decrease in cell proliferation. scirp.org This effect is consistent with this compound's ability to induce cell cycle arrest in cancer cells. aacrjournals.orgmdpi.comouhsc.eduresearchgate.net Specifically, this compound treatment has been shown to induce G1 cell cycle arrest in various cancer cell lines, including ovarian, renal, and endometrial cancer cells. nih.govaacrjournals.orgmdpi.comouhsc.eduresearchgate.net The mechanism involves the reduction of cyclin D1 levels, which is crucial for G1 progression. frontiersin.orgnih.govmdpi.comouhsc.edunih.gov this compound promotes the degradation of cyclin D1 through phosphorylation, ubiquitination, and proteasomal degradation, potentially by disrupting its binding to HSPA chaperone proteins. frontiersin.orgnih.govnih.govmdpi.com Studies have demonstrated a dose-dependent reduction in cyclin D1 protein levels in cancer cells following this compound exposure. nih.gov In MNU-induced rat mammary tumors, this compound administered in the diet reduced cell proliferation and tumor growth rate. aacrjournals.org

Angiogenesis Inhibition

This compound has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. scirp.orgnih.gov This anti-angiogenic activity is mediated through effects on both cancer cells and endothelial cells. scirp.orgnih.gov this compound inhibits the release of angiogenic growth factors from cancer cells. frontiersin.orgnih.gov Studies have shown that this compound alters the secretion of proteins like thrombospondin-4 (TSP-4), vascular endothelial growth factor A (VEGF), and fibroblast growth factor (bFGF) from cancer cells. nih.gov Furthermore, this compound directly inhibits endothelial cell tube formation and proliferation by inducing G1 cell cycle arrest in these cells. frontiersin.orgnih.gov Inhibition of in vivo angiogenesis has been observed in xenograft models, such as Caki-1 renal cancer xenografts. nih.gov The development of dilated CD31-negative blood vessels in treated tumors is consistent with this compound's anti-angiogenesis activity. mdpi.com

Protein Expression Changes within Tumors

Analysis of protein expression changes within tumors treated with this compound provides insight into its molecular mechanisms. This compound's primary targets are the heat shock proteins HSPA5 (Grp78), HSPA8 (hsc70), and HSPA9 (mortalin). physiology.orgnih.govaacrjournals.orgmdpi.com Binding to these chaperones disrupts their complexes with client proteins, leading to altered levels, localization, and function of these clients. physiology.orgnih.gov

Proteomic analysis of cancer cells treated with this compound has identified significant alterations in the levels of numerous proteins involved in various cellular processes. aacrjournals.orgmdpi.comnih.gov These include proteins involved in cell cycle regulation (e.g., decreased cyclin D1), mitochondrial function, protein synthesis, endoplasmic reticulum stress, and metabolism. aacrjournals.orgmdpi.comnih.govresearchgate.net For example, this compound treatment leads to the downregulation of Bcl-2 protein in cancer cells, contributing to the induction of apoptosis. ouhsc.edujscimedcentral.comresearchgate.net It also causes the release of cytochrome c and AIF from mitochondria, which translocate to the nucleus and contribute to DNA damage and apoptosis. frontiersin.orgmdpi.comnih.govnih.govresearchgate.net

This compound's disruption of mortalin/client protein complexes is considered a major mechanism for its differential toxicity towards cancer cells. physiology.orgnih.gov This disruption can affect mitochondrial support proteins and metabolic enzymes, leading to mitochondrial damage and altered metabolism, including inhibition of oxidative phosphorylation and glycolysis. nih.govmdpi.comnih.gov

The following table summarizes some of the observed protein expression changes:

Preclinical Combination Therapy Strategies with Sheta2

Rationale for Combination Approaches

The rationale for combining SHetA2 with other anti-cancer therapies stems from its distinct mechanisms, including the disruption of heat shock protein (HSP) complexes, degradation of cyclin D1, induction of G1 cell cycle arrest, and initiation of mitochondria-mediated apoptosis in cancer cells frontiersin.orgmdpi.comresearchgate.netjscimedcentral.com. While this compound can induce G1 arrest in both cancer and healthy cells, its apoptotic effects are preferentially observed in cancer cells frontiersin.orgmdpi.comjscimedcentral.com. Combining this compound with agents that target different pathways or enhance its existing mechanisms may lead to increased efficacy, overcome potential resistance mechanisms, and potentially allow for lower doses of each agent, thereby reducing toxicity mdpi.comnih.govnih.govnih.gov. Preclinical studies have shown that this compound combinations can have greater efficacy without increasing toxicity nih.gov.

Synergy with p53 Reactivators (e.g., PRIMA-1MET)

Combinations of this compound with p53 reactivators like PRIMA-1MET (also known as APR-246) have shown synergistic activity, particularly in cancer cells harboring mutant p53 nih.govnih.govaacrjournals.org.

Complementary Anti-Cancer Activity

This compound disrupts complexes of mortalin (an HSP70 protein) with its client proteins, including p53. This disruption leads to the release of p53, allowing its translocation to the nucleus and mitochondria where it can exert its tumor suppressor functions frontiersin.orgresearchgate.netnih.govnih.govaacrjournals.org. In cancer cells with missense mutant p53, the released p53 protein is often misfolded and functionally impaired. PRIMA-1MET is a small molecule that can reactivate the wild-type conformation and function of mutant p53 by covalently modifying thiol groups in the protein's core domain cenmed.comnih.gov. The complementary activity lies in this compound increasing the pool of available p53 by releasing it from mortalin, while PRIMA-1MET restores apoptotic function to this released mutant p53, thereby enhancing apoptosis induction nih.govnih.govaacrjournals.org. This combination strategy is particularly relevant as TP53 gene missense mutations are common in various cancers, including high-grade serous ovarian cancer nih.govaacrjournals.org.

Enhanced Inhibition of Cancer Cell Growth

Studies in ovarian cancer cell lines have demonstrated that the combination of this compound and PRIMA-1MET synergistically inhibits cell growth, with greater effects observed in cell lines harboring missense mutant p53 compared to p53-null lines nih.govnih.govaacrjournals.org. In healthy fallopian tube cell cultures, this combination showed no significant drug interaction or even antagonism, suggesting a favorable therapeutic index nih.govnih.govaacrjournals.org.

In an orthotopic model of ovarian cancer maintenance therapy, the combination of this compound and PRIMA-1MET acted additively in reducing the incidence of tumors without evidence of gross toxicity nih.govnih.gov. This additive effect in vivo, following observed synergy in cell culture, supports the potential of this combination for translational development nih.govnih.gov.

Table 1: Synergy of this compound and PRIMA-1/PRIMA-1MET in Ovarian Cancer Cell Lines

Cell Line Typep53 StatusInteraction with this compound + PRIMA-1/PRIMA-1MET (Cytotoxicity)Reference
Ovarian Cancer CellsMissense MutantSynergistic to Strongly Synergistic nih.govaacrjournals.org
Ovarian Cancer CellsWild-typeSynergistic nih.govaacrjournals.org
Ovarian Cancer Cellsp53 NullAdditive nih.govaacrjournals.org
Healthy CellsWild-typeAntagonistic nih.govaacrjournals.org

Note: Data is based on cytotoxicity assays and isobologram analysis.

Synergy with Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors (e.g., Palbociclib)

This compound has also demonstrated synergistic interaction with CDK4/6 inhibitors, such as palbociclib (B1678290), particularly in cervical cancer models mdpi.comresearchgate.netfrontiersin.orgaacrjournals.orgnih.gov.

Convergent Inhibition of Rb Phosphorylation

A key mechanism of this compound involves the degradation of cyclin D1, a regulatory protein that forms complexes with CDK4 and CDK6. These complexes are crucial for phosphorylating the retinoblastoma protein (Rb), which in turn promotes progression through the G1 phase of the cell cycle mdpi.comresearchgate.netresearchgate.netaacrjournals.org. This compound induces cyclin D1 phosphorylation, ubiquitination, and proteasomal degradation, leading to reduced levels of cyclin D1 and subsequent decreased Rb phosphorylation mdpi.comresearchgate.net. Palbociclib is a selective inhibitor of CDK4 and CDK6 activity wikipedia.orgmims.com. By inhibiting the kinase activity of CDK4/6, palbociclib directly prevents the phosphorylation of Rb mdpi.comnih.gov. The combination of this compound and palbociclib results in a convergent inhibition of Rb phosphorylation: this compound reduces the amount of cyclin D1 available to bind CDK4/6, while palbociclib inhibits the activity of the remaining cyclin D1/CDK4/6 complexes mdpi.comresearchgate.netfrontiersin.orgnih.gov. This dual targeting leads to enhanced reduction of phosphorylated Rb mdpi.comnih.gov.

Complementary Mechanisms of Action

Beyond their convergent effect on Rb phosphorylation, this compound and palbociclib may exert complementary anti-cancer effects through other mechanisms. This compound induces mitochondria-mediated apoptosis and G1 cell cycle arrest frontiersin.orgmdpi.comresearchgate.netjscimedcentral.com. Palbociclib primarily induces G1 cell cycle arrest by inhibiting CDK4/6. While both contribute to cell cycle arrest, this compound's ability to induce apoptosis provides an additional layer of anti-cancer activity frontiersin.orgmdpi.comresearchgate.netjscimedcentral.comaacrjournals.org. Preclinical studies in cervical cancer cell lines have shown synergistic inhibition of growth with the combination of this compound and palbociclib mdpi.comaacrjournals.orgnih.govicmr.gov.in. In a xenograft model, the combination demonstrated additive effects in reducing tumor growth and Rb phosphorylation mdpi.comresearchgate.netfrontiersin.orgnih.gov. The combination also appeared to reduce tumor angiogenesis in the animal model mdpi.comnih.gov.

Table 2: Interaction of this compound and Palbociclib in Cervical Cancer Models

Model TypeEndpointInteraction (this compound + Palbociclib)Reference
Cell CultureGrowth InhibitionSynergistic mdpi.comaacrjournals.orgnih.govicmr.gov.in
Cell CultureReduction of Phosphorylated RbEnhanced Reduction mdpi.comnih.gov
Xenograft ModelTumor Growth InhibitionAdditive mdpi.comresearchgate.netfrontiersin.orgnih.gov
Xenograft ModelReduction of Phosphorylated RbAdditive mdpi.comresearchgate.netfrontiersin.orgnih.gov
Xenograft ModelReduction of Tumor AngiogenesisApparent Reduction mdpi.comnih.gov

Note: Interaction types are based on study findings and may vary depending on specific cell lines and experimental conditions.

Enhanced Tumor Growth Inhibition

Combination therapies involving this compound have shown enhanced inhibition of tumor growth in preclinical models. For instance, combining this compound with paclitaxel (B517696) resulted in significantly greater xenograft tumor growth inhibition compared to either drug alone in endometrial cancer models mdpi.comnih.gov. Similarly, this compound has demonstrated synergistic or additive growth inhibition when combined with other agents like CDK4/6 inhibitors and p53 reactivators in various cancer cell lines and xenograft models nih.govfrontiersin.orgfrontiersin.org.

Interactive Table 1: Enhanced Tumor Growth Inhibition with this compound Combinations

Combination TherapyCancer TypeIn Vivo ModelOutcomeCitation
This compound + PaclitaxelEndometrial CancerIshikawa xenograftsSignificantly greater tumor growth inhibition than single agents mdpi.comnih.gov
This compound + CDK4/6 InhibitorCervical CancerXenograft modelAdditive effects on tumor growth inhibition nih.govfrontiersin.org
This compound + PRIMA-1MET (p53 reactivator)Ovarian CancerOrthotopic modelAdditive activity in reducing tumor incidence nih.gov

Synergy with Paclitaxel

The combination of this compound and paclitaxel has shown synergistic interactions in preclinical studies, particularly in endometrial cancer mdpi.comnih.gov. This synergy is attributed to complementary mechanisms of action that enhance anti-tumor effects.

Increased Efficacy Against Endometrial Cancer

This compound and paclitaxel have demonstrated synergistic combination indices in endometrial cancer cell lines mdpi.comnih.gov. In an Ishikawa xenograft model, the combination treatment was significantly more effective at reducing tumor growth than either this compound or paclitaxel administered alone mdpi.comnih.gov. This increased efficacy was observed without an increase in observable toxicity in the animal model mdpi.comnih.gov.

Differential Mechanisms Leading to DNA Damage

While both this compound and paclitaxel can induce nuclear DNA double-stranded breaks, indicated by γH2AX staining, they do so through different mechanisms mdpi.comnih.gov. This compound-induced mitochondrial damage is associated with the cleavage and release of apoptosis-inducing factor (AIF), which then translocates to the nucleus and promotes DNA damage nih.govresearchgate.net. In contrast, elevated nuclear γH2AX staining in paclitaxel-treated cells was not linked to AIF cleavage or nuclear translocation nih.govresearchgate.net. This suggests that the drugs induce DNA damage through distinct pathways, contributing to their synergistic interaction.

Interactive Table 2: Mechanisms of DNA Damage Induction

CompoundPrimary Mechanism Leading to DNA DamageAssociated FactorCitation
This compoundMitochondrial damageAIF translocation nih.govresearchgate.net
PaclitaxelMicrotubule stabilizationNot directly linked to AIF translocation in this context nih.govresearchgate.netwikipedia.org

Potential for Overcoming Taxane Resistance

Resistance to paclitaxel is a significant challenge in cancer therapy mdpi.com. One mechanism of paclitaxel resistance involves centrosome duplication in the presence of paclitaxel-damaged chromosomes mdpi.comnih.gov. This compound may have the potential to overcome this resistance mechanism by disrupting mortalin complexes with client proteins like p53 and monopolar spindle 1 kinase (Mps1) mdpi.comnih.gov. Mortalin can super-activate Mps1, promoting centrosome duplication, and elevated mortalin can repress p53 at the centrosome, allowing aberrant duplication mdpi.comnih.gov. By disrupting these interactions, this compound could potentially inhibit centrosome duplication in paclitaxel-treated cells, thereby increasing sensitivity mdpi.comnih.gov.

Synergy with Death Receptor Activators (e.g., TNFα, TRAIL)

This compound has been shown to synergize with death receptor activators like Tumor Necrosis Factor-alpha (TNFα) and TNF-related apoptosis-inducing ligand (TRAIL) in inducing apoptosis in cancer cells nih.govfrontiersin.orgnih.govnih.govnih.govresearchgate.netjscimedcentral.comaacrjournals.org.

Overcoming Resistance to Death Receptor Ligands

Ovarian cancer cells often exhibit resistance to TNFα and TRAIL nih.govnih.gov. This compound, but not standard chemotherapeutic agents like cisplatin (B142131) or paclitaxel, has demonstrated the ability to overcome this resistance in ovarian cancer cells without increasing the sensitivity of normal cells to these death receptor ligands nih.govnih.gov. This sensitization involves this compound's ability to upregulate death receptors on the cell surface and repress NF-κB activation and survival functions nih.govfrontiersin.orgnih.govnih.gov. This compound-induced upregulation of CAAT/Enhancer Binding Protein Homologous Protein (CHOP) leads to increased cell surface expression of the TNFα and TRAIL Death Receptors (DR4 and DR5) nih.govfrontiersin.orgaacrjournals.org. Additionally, this compound inhibits NF-κB activity, which is involved in circumvention of TNFα resistance nih.govnih.gov. The combination of this compound with TNFα or TRAIL leads to a synergistic induction of apoptosis in cancer cells, involving the activation of caspase 8 and caspase 3 in the extrinsic apoptosis pathway nih.govnih.govnih.gov.

Interactive Table 3: Synergy with Death Receptor Activators

Combination TherapyCancer TypeMechanism of SynergyOutcomeCitation
This compound + TNFαOvarian CancerUpregulation of death receptors (DR4, DR5), repression of NF-κBOvercomes TNFα resistance, synergistic apoptosis nih.govfrontiersin.orgnih.govnih.govnih.govnih.gov
This compound + TRAILOvarian CancerUpregulation of death receptors (DR4, DR5), repression of NF-κBOvercomes TRAIL resistance, synergistic apoptosis nih.govfrontiersin.orgnih.govnih.govresearchgate.netaacrjournals.org
This compound + TRAILLung CancerCHOP-dependent DR5 induction, down-regulation of c-FLIP, caspase-8 dependent apoptosisSynergistic decrease in cell survival and increased apoptosis researchgate.netjscimedcentral.comaacrjournals.org

Activation of Extrinsic Apoptosis Pathways

This compound is understood to activate both the intrinsic and extrinsic apoptosis pathways, potentially through stress initiation or cross-talk between the two pathways jscimedcentral.com. While this compound can induce the intrinsic apoptosis pathway by targeting mitochondria and Bcl-2 family proteins, leading to caspase 9 activation nih.gov, it also plays a role in the extrinsic pathway. The extrinsic apoptosis pathway is initiated by death receptors on the cell membrane and is characterized by the involvement of caspase 8 nih.gov.

Studies have shown that this compound can induce extrinsic caspase-8-dependent apoptosis by enhancing the expression of death receptors and differentially sensitizing cancer cells to death receptor ligands (DRLs) such as Tumor Necrosis Factor α (TNFα) and TRAIL (TNF-Related Apoptosis-Inducing Ligand) nih.govresearchgate.net. For instance, combined treatment of this compound with TRAIL has been shown to increase the percentage of cells undergoing apoptosis compared to this compound alone in ovarian cancer cell lines like SK-OV-3 and A2780 nih.gov. This increased apoptosis observed with the combination indicated synergy, particularly because TNFα or TRAIL alone did not induce significant apoptosis at the tested concentrations nih.gov. The synergistic induction of the extrinsic apoptosis pathway by combining this compound with TRAIL, and to a lesser extent TNFα, suggests that this compound could sensitize ovarian cancers to biologics targeting death receptors like DR4, DR5, and TNF-R1, which are currently in clinical trials nih.gov. This compound's ability to downregulate c-FLIP, a major inhibitor of extrinsic apoptosis, in human non-small cell lung cancer (NSCLC) cells also contributes to the induction of apoptosis and enhances TRAIL-induced apoptosis jscimedcentral.comresearchgate.net.

Combination with Immune Stimulants (e.g., Imiquimod)

The combination of this compound with immune stimulants, such as Imiquimod, has been explored in preclinical settings for its potential anti-cancer effects. Imiquimod is an immune response modifier and a Toll-like receptor 7 (TLR7) agonist that activates immune cells and induces cytokine release, including interferon-α (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) wikipedia.orgmims.comresearchgate.net. It is also known to induce apoptosis and necrosis in cancer cells scirp.orgresearchgate.net.

Additive and Synergistic Growth Inhibition

Preclinical studies combining this compound and Imiquimod have demonstrated additive or synergistic growth inhibitory effects depending on the cancer cell line. Both this compound and Imiquimod have been shown to inhibit growth and induce apoptosis in various cancer cell lines, including the B16 melanoma cell line and cisplatin-sensitive A2780 and cisplatin-resistant OVCAR-3 ovarian cancer cell lines scirp.orgscirp.org.

In studies evaluating the combination, the growth inhibition was observed to be additive in A2780 ovarian cancer cells and B16 melanoma cells. However, a synergistic interaction was noted in the cisplatin-resistant OVCAR-3 ovarian cancer cell line scirp.orgscirp.org.

Cell LineThis compound + Imiquimod Interaction
A2780Additive
B16Additive
OVCAR-3Synergistic

Furthermore, both compounds inhibited endothelial tube branching in vitro as single agents and showed an additive effect when combined, suggesting a potential impact on tumor angiogenesis scirp.orgscirp.org.

Distinct Mechanisms of Action

The observed interactions between this compound and Imiquimod are likely attributable to their distinct mechanisms of action scirp.orgresearchgate.net. Imiquimod primarily acts as an immune stimulant, inducing apoptosis and necrosis in association with the development of autophagic vesicles and the induction of toll-like receptors scirp.orgresearchgate.net. Its mechanism involves the activation of TLR7, leading to the upregulation of cytokines and activation of cell-mediated immune responses wikipedia.orgmims.comresearchgate.net. Imiquimod-induced cell death may involve a mitochondria-dependent pathway and activation of plasmacytoid dendritic cells researchgate.net.

In contrast, this compound induces apoptosis through direct effects on the mitochondria, often associated with G1 cell cycle arrest and the development of autophagic vesicles and ER stress scirp.org. This compound targets heat shock protein A (HSPA) proteins, including mortalin, hsc70, and Grp78, disrupting their complexes with client proteins and leading to mitochondrial damage, leakage of cytochrome c and apoptosis-inducing factor (AIF), and caspase-dependent apoptosis in some cancer types nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net. This compound also causes the degradation of cyclin D1, contributing to G1 cell cycle arrest mdpi.com.

Histological evaluations in a murine melanoma model treated with Imiquimod and this compound revealed complementary activities. Imiquimod induced necrosis, while this compound induced differentiated architecture and increased cytoplasm. Both agents reduced mitotic indices and angiogenesis, and neither agent appeared to counteract the effects of the other scirp.orgscirp.org. This suggests that their different pathways to inhibiting cancer progression contribute to the observed additive or synergistic effects in combination.

Structure Activity Relationship Sar and Analog Development

Design Principles of Flexible Heteroarotinoids

Flexible heteroarotinoids, including SHetA2, were designed to overcome limitations of earlier, more rigid heteroarotinoids. The key design principle involved incorporating flexible linkers between the structural domains to enhance activity and reduce retinoid receptor-mediated toxicity nih.govnih.gov. This compound's structure comprises a sulfur-containing heterocyclic ring, a flexible linker, and an aromatic substituent jscimedcentral.com.

Role of Thiourea (B124793) Linker

The introduction of a thiourea linker between the ring systems in Flex-Hets, compared to the more rigid two-atom linkers in earlier heteroarotinoids, significantly increased anticancer activity across various cancer cell lines jscimedcentral.comnih.gov. This flexible, three-atom linker is a key feature contributing to the improved pharmacological properties of this compound nih.gov. Studies comparing thiourea linkers to urea (B33335) linkers showed similar potency, but the thiourea linker is a defining characteristic of this compound .

Significance of Sulfur-Containing Heterocyclic Ring

The sulfur-containing heterocyclic ring, specifically the thiochromane ring in this compound, plays an important role in its activity. SAR studies have indicated that six-membered rings, such as the thiochromane system, tend to confer increased selectivity researchgate.net. The flexible nature of the thiochromane ring system has been shown to induce apoptosis to a greater extent compared to more rigid planar ring systems like quinoline (B57606) units researchgate.net. This highlights the thiochromane ring as a fundamental moiety contributing to the enhanced activity of Flex-Hets researchgate.net.

Importance of Aromatic Substituents (e.g., 4-nitrophenyl)

The aromatic substituent, such as the 4-nitrophenyl group in this compound, is critical for its biological activity. SAR studies have shown that the presence and position of substituents on the terminal aryl ring influence the anticancer activity nih.govnih.gov. Specifically, a nitro group at the para position of the aromatic ring has been identified as contributing to better potency compared to some other substitutions nih.govnih.govresearchgate.net. Analogs with CF₃ and OCF₃ groups in place of the NO₂ group have also shown high activity and good differentiation between normal and cancerous cells nih.gov.

Synthesis of this compound Analogs

The synthesis of this compound analogs involves modifying different parts of the molecule to explore the impact of structural changes on biological activity.

Modification of the Thiochromane Ring

Modifications to the thiochromane ring system have been explored in the development of this compound analogs. While the thiochromane ring is considered important for activity, studies have investigated replacing it with other ring structures to potentially reduce lipophilicity and simplify synthesis touro.edu. Additionally, there have been studies on novel thiochromane ring modified this compound analogs that inhibit the growth of certain cancer cells tourolib.org. Replacing the thiochromane group with a planar quinoline fused ring system markedly reduced activity, reinforcing the significance of the thiochromane structure .

Incorporation of Diverse Linkers (e.g., Hydrazine, Hydrazide)

Data Table Example: Cytotoxicity of this compound and Analogs in A2780 Ovarian Cancer Cells

Based on research findings nih.gov, the following table illustrates the potency and efficacy of this compound and some of its analogs against the A2780 ovarian cancer cell line.

CompoundIC₅₀ (µM)Efficacy (%)
This compound3.1784.3
Analog 2c (CF₃ substitution)1.86-4.7085.6-95.9
Analog 2d (CF₃ substitution)1.86-4.7085.6-95.9
Analog 3e (OCF₃ substitution)1.86-4.7085.6-95.9
Analog 3f (OCF₃ substitution)1.86-4.7085.6-95.9

Note: Ranges for analogs indicate variability within the tested series.

Alterations in Aromatic Substitutions (e.g., CF3, OCF3 groups)

Modifications to the aromatic substitutions on the pendent aryl ring (Ring B) of this compound have been explored to develop analogs with improved activity. Specifically, analogs incorporating electron-withdrawing groups such as trifluoromethyl (CF3) and trifluoromethoxy (OCF3) in place of the nitro (NO2) group on the 4-nitrophenyl ring have been synthesized and evaluated. nih.govnih.gov These substitutions were investigated due to their electron-withdrawing nature and potential for hydrogen bonding. nih.gov Studies have shown that analogs with CF3 and OCF3 groups on Ring B displayed high activity and excellent differentiation between normal and cancerous cells. nih.gov Some of these analogs showed improved potency and efficacy compared to this compound in inhibiting the growth of cancer cells. nih.govnih.gov

Evaluation of Analog Potency and Efficacy

Analogs of this compound are evaluated based on their potency (measured by IC50, the concentration required to induce half-maximal efficacy) and efficacy (maximal amount of growth inhibition). jscimedcentral.comnih.gov this compound itself has demonstrated potent growth inhibition across a panel of human tumor cell lines at micromolar concentrations. jscimedcentral.com For instance, in renal cancer cell lines Caki-1 and 786-O, this compound showed IC50 values of 4.93 ± 0.38 μmol/L and 7.55 ± 0.38 μmol/L, respectively, with corresponding maximal growth inhibition efficacies of 84.40% ± 3.86% and 72.00% ± 5.06%. jscimedcentral.com Importantly, this compound exhibited significantly lower activity in normal kidney cell lines. jscimedcentral.com

The evaluation of this compound analogs involves comparing their IC50 and efficacy values to those of the parent compound across various cancer cell lines. Analogs with comparable or improved potency and efficacy, particularly those retaining differential activity between cancer and normal cells, are considered promising candidates for further development. nih.gov

Identification of Improved Analogues for Specific Cancer Types

Based on SAR studies and evaluation of potency and efficacy, several this compound analogs have been identified with improved activity or selectivity for specific cancer types.

SL-01-18 for Prostate Cancer

SL-01-18 is a this compound analog that has shown promise for the treatment of prostate cancer. researchgate.nettouro.edu This analog was developed by modifying the thiochroman (B1618051) ring of this compound while retaining the nitrophenyl group and the thiourea linker. researchgate.net In studies evaluating a series of this compound analogs against human prostate cancer cell lines (LNCaP, DU145, and PC-3), SL-01-18 was found to be a potent growth inhibitor of prostate cancer cells. researchgate.nettouro.edu Notably, SL-01-18 demonstrated selective inhibition of the androgen-dependent prostate cancer cell line LNCaP, with minimal effects on the androgen-independent cell lines DU145 and PC-3. researchgate.net Research indicates that SL-01-18 triggers apoptosis and targets androgen receptors in human prostate cancer cells. researchgate.nettouro.edu Treatment with SL-01-18 led to significantly lowered levels of prostate-specific antigen (PSA) in LNCaP cells and a significant reduction in cellular androgen receptor levels. researchgate.net

SL1-38 and SL1-39 for ER-Negative Breast Cancer

SL1-38 and SL1-39 are second-generation this compound analogs that have been investigated for their activity against estrogen receptor-negative (ER-negative) breast cancer. aacrjournals.orgresearchgate.net ER-negative breast cancers are often more aggressive and have a poorer prognosis compared to ER-positive subtypes, highlighting the need for targeted therapies. aacrjournals.orgresearchgate.net These analogs were designed with lower lipophilicity compared to this compound, which could potentially improve their clinical utility. aacrjournals.org Studies screening a series of this compound analogs on different breast cancer cell lines identified SL1-38 [1-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)thiourea] and SL1-39 [1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea] as effective inhibitors of ER-negative breast cancer cells, including MDA-MB-231, MDA-MB-453, and MDA-MB-468, at micromolar concentrations. aacrjournals.orgresearchgate.net Further research into their mechanisms of action revealed that SL1-38 and SL1-39 down-regulate the expression of key cell cycle regulators such as cyclin A, cyclin B, cyclin D1, cyclin E, and cdk2, leading to a block in S-phase progression. aacrjournals.orgresearchgate.net These findings suggest that SL1-38 and SL1-39 have potential for further development as therapeutic agents for ER-negative breast cancer. aacrjournals.orgresearchgate.net

Here is a table summarizing some of the potency data mentioned:

CompoundCell Line (Cancer Type)IC50 (μmol/L)Efficacy (% Growth Inhibition)Source
This compoundCaki-1 (Renal Cancer)4.93 ± 0.3884.40 ± 3.86 jscimedcentral.com
This compound786-O (Renal Cancer)7.55 ± 0.3872.00 ± 5.06 jscimedcentral.com
This compoundHK-2 (Normal Kidney)4.50 ± 0.2851.05 ± 7.07 jscimedcentral.com
This compoundRTC 91696 (Normal Kidney)4.57 ± 0.4936.84 ± 6.80 jscimedcentral.com
This compoundLNCaP (Prostate Cancer)2.25Not specified touro.edu
SL-01-18LNCaP (Prostate Cancer)Not specifiedGrowth Inhibition observed researchgate.nettouro.edu
SL1-38MDA-MB-231 (ER- Breast Cancer)MicromolarEffective inhibition aacrjournals.orgresearchgate.net
SL1-38MDA-MB-453 (ER- Breast Cancer)MicromolarEffective inhibition aacrjournals.orgresearchgate.net
SL1-38MDA-MB-468 (ER- Breast Cancer)MicromolarEffective inhibition aacrjournals.orgresearchgate.net
SL1-39MDA-MB-231 (ER- Breast Cancer)MicromolarEffective inhibition aacrjournals.orgresearchgate.net
SL1-39MDA-MB-453 (ER- Breast Cancer)MicromolarEffective inhibition aacrjournals.orgresearchgate.net
SL1-39MDA-MB-468 (ER- Breast Cancer)MicromolarEffective inhibition aacrjournals.orgresearchgate.net

Note: Some IC50 values for SL-01-18, SL1-38, and SL1-39 were described as "micromolar" or "potent growth inhibitor" in the source material rather than providing specific numerical values.

Pharmacodynamic Biomarkers and Preclinical Monitoring

Molecular Biomarkers of SHetA2 Action

This compound's interaction with its target HSPA proteins leads to alterations in the levels and localization of various client proteins that are critical for cancer cell survival and proliferation nih.govphysiology.orgnih.gov. Monitoring these molecular changes serves as a direct indicator of this compound activity within biological systems nih.govfrontiersin.org.

Cyclin D1 Levels

Cyclin D1 is a key regulator of the G1-to-S phase transition in the cell cycle researchgate.netnih.gov. This compound has been shown to induce G1 cell cycle arrest in cancer cells, and this effect is associated with a reduction in cyclin D1 protein levels nih.govfrontiersin.orgresearchgate.netmdpi.comouhsc.edu. Studies in ovarian cancer cell lines demonstrated that this compound treatment leads to a dose-dependent decrease in cyclin D1, with up to 70% inhibition observed and an IC50 of 4-5 µM nih.govresearchgate.net. The reduction in cyclin D1 levels can occur as early as 4 hours after this compound exposure nih.gov. This decrease in cyclin D1 is a consequence of this compound promoting its phosphorylation, ubiquitination, and subsequent proteasomal degradation, potentially by disrupting its binding to HSPA chaperone proteins nih.govfrontiersin.orgresearchgate.net. Overexpression of a non-degradable cyclin D1 mutant has been shown to impede this compound-induced G1 arrest, highlighting the importance of cyclin D1 downregulation in this compound's mechanism of action nih.govfrontiersin.orgresearchgate.net. Cyclin D1 has been proposed as a potential pharmacodynamic marker for monitoring this compound effects in preclinical and clinical studies nih.govfrontiersin.orgresearchgate.net.

Here is a table summarizing the effect of this compound on Cyclin D1 levels in ovarian cancer cell lines:

Cell LineMaximum Cyclin D1 Inhibition (%)IC50 (µM)Time to Initial Reduction
A2780~804-5Not specified
SKOV3~704-54 hours

Bcl-2 Levels

Bcl-2 is an anti-apoptotic protein that plays a critical role in regulating the intrinsic mitochondrial apoptosis pathway nih.govjscimedcentral.comnih.govuni.lu. This compound has been shown to induce apoptosis in cancer cells, and this is associated with a reduction in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xl nih.govjscimedcentral.comnih.govaacrjournals.org. Studies comparing the effects of this compound on cancer cells versus normal cells have observed differential effects on Bcl-2 levels. In ovarian cancer cell lines, this compound treatment resulted in decreased Bcl-2 and Bcl-xl expression, while in non-cancerous primary cultures, Bcl-2 levels either remained unchanged or increased after treatment jscimedcentral.comnih.govaacrjournals.org. This differential effect on Bcl-2 family members is considered a potential molecular mechanism contributing to the selective toxicity of this compound towards cancer cells jscimedcentral.comnih.govaacrjournals.org. Monitoring Bcl-2 levels can serve as a pharmacodynamic biomarker for assessing this compound-induced apoptosis nih.govfrontiersin.org.

Here is a table summarizing the differential effects of this compound on Bcl-2 levels in cancer vs. normal cells:

Cell TypeThis compound Effect on Bcl-2 Levels
Ovarian Cancer Cell LinesDecreased
Non-cancerous CellsUnchanged or Increased

Mortalin and Client Protein Modifications

Mortalin (HSPA9) is a primary target of this compound nih.govresearchgate.netsemanticscholar.org. While this compound does not significantly alter the cellular levels of mortalin itself, it disrupts the interaction between mortalin and its client proteins nih.govphysiology.orgnih.gov. This disruption can lead to modifications of the client proteins, including ubiquitin-mediated degradation or changes in their cellular localization and function physiology.orgnih.gov. Mortalin interacts with numerous client proteins involved in various cellular processes, including p53 and p66shc nih.govphysiology.orgsemanticscholar.org. This compound has been shown to disrupt mortalin complexes with p53 and p66shc, suggesting interference with mortalin's chaperone function nih.govphysiology.orgsemanticscholar.org. In endometrial cancer cells, this compound disrupted mortalin complexes with proteins involved in mitochondrial metabolism and calcium import frontiersin.org. Monitoring modifications and the release of specific client proteins from mortalin could serve as biomarkers for this compound activity nih.govfrontiersin.org.

Cellular Re-localization of Target Proteins

Disruption of chaperone-client protein interactions by this compound can also lead to the re-localization of client proteins within the cell physiology.orgnih.gov. For example, mortalin is primarily localized in the mitochondria, while hsc70 is mainly cytoplasmic, and Grp78 is predominantly in the endoplasmic reticulum researchgate.netnih.gov. This compound binding to these chaperones and subsequent release of client proteins can alter the normal intracellular distribution of these clients nih.govphysiology.orgnih.gov. For instance, when released from mortalin by this compound, the tumor suppressor protein p53 can translocate to the mitochondria and nucleus, where it can induce apoptosis semanticscholar.orgfrontiersin.org. Monitoring the cellular re-localization of key client proteins, such as p53, can provide insights into the functional consequences of this compound's interaction with its chaperone targets nih.govfrontiersin.orgfrontiersin.org.

Monitoring Changes in Cellular Pathways

Beyond specific molecular biomarkers, this compound also impacts broader cellular pathways, particularly those related to energy metabolism mdpi.comnih.govresearchgate.net. Monitoring changes in these pathways provides a functional assessment of this compound's effects.

ATP Production

Mitochondria are critical for cellular energy production through oxidative phosphorylation researchgate.net. Mortalin, a key target of this compound, plays a vital role in mitochondrial biogenesis and function, including the import of nuclear-encoded mitochondrial proteins nih.govmdpi.com. This compound has been shown to induce mitochondrial damage in cancer cells, characterized by mitochondrial swelling and a reduction in mitochondrial membrane potential nih.govmdpi.comresearchgate.netaacrjournals.org. These effects are associated with a decrease in cellular ATP production mdpi.comnih.govresearchgate.netaacrjournals.org. Studies in endometrial and cervical cancer cell lines have demonstrated that this compound treatment dose-dependently reduces total cellular ATP levels mdpi.comresearchgate.netaacrjournals.org. This reduction in ATP indicates impaired mitochondrial function and altered cellular metabolism induced by this compound mdpi.comresearchgate.netaacrjournals.org. Monitoring ATP production can serve as a pharmacodynamic marker for evaluating the metabolic impact of this compound in preclinical models mdpi.comresearchgate.net.

Here is a table summarizing the effect of this compound on ATP production in cancer cell lines:

Cell TypeThis compound Effect on ATP Production
Endometrial Cancer CellsReduced
Cervical Cancer Cell LinesReduced

Mitochondrial Membrane Potential

Mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and cellular viability. A decrease in MMP is often associated with mitochondrial dysfunction and the initiation of apoptotic pathways. Preclinical research has consistently shown that this compound treatment leads to a significant decrease in mitochondrial membrane potential in various cancer cell lines, including those derived from endometrial and cervical cancers. stressmarq.comfishersci.ptcenmed.comciteab.com This reduction in MMP is considered a key aspect of this compound's mechanism, contributing to mitochondrial damage and subsequent cell death. stressmarq.comfishersci.ptcenmed.com

Measurement of mitochondrial membrane potential in this compound-treated cells is commonly performed using fluorescent dyes such as JC-1 (5,5',6,6'-Tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide). stressmarq.comcenmed.comciteab.com This lipophilic cationic dye accumulates in the mitochondria and exists in two forms: at high MMP, it forms J-aggregates that emit red fluorescence, while at lower MMP, it remains in monomeric form and emits green fluorescence. stressmarq.comcenmed.comciteab.comabcam.com The ratio of red to green fluorescence provides a quantitative assessment of MMP, with a decrease in this ratio indicating mitochondrial depolarization. Studies utilizing JC-1 staining have demonstrated a significant reduction in the ratio of JC-1 aggregates to monomers in cancer cells following this compound treatment, confirming the loss of mitochondrial membrane potential. stressmarq.comcenmed.comciteab.com

Autophagic Vesicle Accumulation

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and protein aggregates through the formation of autophagic vesicles. Accumulation of these vesicles can indicate either an induction of autophagy or a blockage in its later stages. Preclinical studies evaluating the effects of this compound have observed an increase in autophagic vesicles in treated cancer cells. cenmed.comwikipedia.orgresearchgate.net

Electron microscopy has provided visual evidence of this phenomenon, demonstrating mitochondrial swelling and an increase in the number of autophagic vesicles in this compound-treated cells. cenmed.com Further investigation has revealed that this compound can induce mitophagy, a selective type of autophagy targeting mitochondria, as evidenced by the presence of mitochondria within autophagic vesicles. wikipedia.org This observation suggests that this compound-induced mitochondrial damage triggers the cellular machinery to attempt to clear the damaged organelles through autophagy. Markers such as the microtubule-associated protein Light Chain 3 (LC3) II isoform and p62 (SQSTM1) are often monitored by Western blot analysis to assess autophagic activity and flux in response to this compound. stressmarq.comwikidata.org

Protein Expression Profiling (e.g., Mass Spectrometry)

Protein expression profiling, particularly using techniques like mass spectrometry, provides a comprehensive view of the cellular protein landscape and how it is altered by drug treatment. This method allows for the identification of specific proteins whose levels are significantly changed in response to this compound, offering insights into the affected cellular pathways and potential biomarkers.

Mass spectrometry analysis has been employed in studies to identify differentially expressed proteins in cancer cells treated with this compound. stressmarq.commims.comguidetopharmacology.org For instance, analysis of Ishikawa endometrial cancer cells treated with this compound identified a significant number of proteins with altered expression levels compared to control cells. stressmarq.comguidetopharmacology.org Similar profiling in cervical cancer cells (C-33A and SiHa) also revealed changes in protein levels. mims.com These altered proteins are frequently involved in crucial cellular processes such as endoplasmic reticulum stress, metabolism, protein synthesis, and DNA damage repair. stressmarq.commims.comfishersci.at Many of the proteins identified are known client proteins of the HSP70 chaperones targeted by this compound (Grp78, hsc70, and mortalin), supporting the mechanism that this compound disrupts chaperone-client interactions, leading to changes in client protein levels or localization. stressmarq.commims.comfishersci.at While detailed data tables from these studies are not directly presented here, the research findings indicate that mass spectrometry is a valuable tool for identifying protein biomarkers modulated by this compound treatment.

Enzyme Activity Assays (e.g., Caspase 3)

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects. Caspases are a family of proteases that play critical roles in the execution phase of apoptosis, with Caspase 3 being a key executioner caspase. Measuring the activity of Caspase 3 and other related enzymes is a common method for monitoring the induction of apoptosis.

Enzyme activity assays, such as ELISA assays, have been used to measure Caspase 3 activity in cancer cells treated with this compound. stressmarq.comnih.gov These assays have demonstrated a dose-responsive activation of Caspase 3 in endometrial cancer cell lines following this compound exposure. stressmarq.comnih.gov Activation of Caspase 3 involves its cleavage into active fragments. Western blot analysis has confirmed that this compound treatment leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a well-established substrate of activated Caspase 3, further indicating caspase-dependent apoptosis. stressmarq.comnih.gov While this compound can induce cell death through caspase-mediated apoptosis, some studies, particularly in cervical cancer models, have also suggested the involvement of caspase-independent mechanisms, such as the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus. cenmed.comwikipedia.org Nevertheless, Caspase 3 activity assays remain a relevant preclinical monitoring tool for assessing the apoptotic effects of this compound.

Q & A

Q. What molecular targets of SHetA2 have been validated, and what methodologies are used to identify them?

this compound binds to heat shock proteins (HSPs), including mortalin (HSPA9), hsc70 (HSPA8), and Grp78 (HSPA5), which are critical for its anticancer activity. Target identification involves affinity chromatography coupled with mass spectrometry , where this compound-conjugated magnetic nanoparticles isolate binding proteins from cancer cell lysates . Validation includes co-immunoprecipitation assays to confirm disrupted interactions between mortalin and client proteins (e.g., p53, p66shc) post-SHetA2 treatment .

Q. How is this compound’s in vitro efficacy quantified, and what are its key pharmacodynamic parameters?

In vitro efficacy is measured via dose-response curves using cell viability assays (e.g., MTT or ATP luminescence). This compound exhibits IC50 values of 0.37–5 µM across cancer cell lines, with cyclin D1 degradation (70% reduction at 4–5 µM) as a hallmark response . Time-course studies show cyclin D1 suppression within 4 hours of exposure, recovering post-drug removal .

Q. What preclinical models demonstrate this compound’s antitumor activity?

this compound efficacy is validated in xenograft models (e.g., ovarian, cervical cancer) using oral dosing (60 mg/kg daily). Tumor cyclin D1 levels correlate with drug exposure, monitored via immunohistochemistry. Pharmacokinetic (PK) studies confirm tumor concentrations exceeding IC50 values (>5 µM) within 2.5 hours post-dose .

Q. How does this compound induce apoptosis, and what assays are used to validate this mechanism?

this compound triggers intrinsic apoptosis by disrupting mortalin-Bcl-2 interactions, leading to Bax activation and cytochrome c release. Assays include TUNEL staining , caspase-3/7 activity assays, and immunoblotting for Bcl-2/Bax ratios . p53-independent apoptosis is confirmed using p53-null cell lines (e.g., SK-OV-3) .

Q. What are the pharmacokinetic properties of this compound, and how are they optimized for clinical translation?

this compound has low oral bioavailability (<1%) but achieves therapeutic tumor concentrations via twice-daily dosing (e.g., 60 mg/kg BID in mice). Physiologically based PK (PBPK) modeling predicts human doses by interspecies scaling (mouse, rat, dog data) . Vaginal suppository formulations bypass first-pass metabolism, achieving cervical concentrations >100× IC50 in murine models .

Advanced Research Questions

Q. How can PBPK/PD modeling guide this compound dosing regimens in clinical trials?

PBPK/PD models integrate plasma/tumor drug levels with cyclin D1 degradation kinetics. For example, simulations show that twice-daily oral dosing sustains tumor this compound concentrations >IC50, critical for continuous target suppression. Model validation requires correlating tumor cyclin D1 dynamics (via biopsies) with plasma PK in phase I trials .

Q. What challenges exist in identifying reliable pharmacodynamic (PD) biomarkers for this compound?

Cyclin D1 is a proximal PD marker but fluctuates with drug clearance. Circulating ccK18 (apoptosis marker) is unreliable due to high baseline variability and tumor dedifferentiation . Advanced approaches include multiplexed proteomics to track mortalin-client protein interactions or mitochondrial membrane potential changes via flow cytometry .

Q. How does this compound synergize with CDK4/6 inhibitors, and what experimental designs validate this?

this compound enhances CDK4/6 inhibitor efficacy (e.g., palbociclib) by downregulating cyclin D1, which bypasses Rb phosphorylation resistance. Synergy is tested via combination index (CI) assays (e.g., Chou-Talalay method) in cervical cancer models. In vivo studies use staggered dosing to avoid overlapping toxicities .

Q. What strategies address this compound’s rapid metabolic clearance in systemic circulation?

Prodrug development (e.g., esterification) and nanoparticle encapsulation improve bioavailability. Vaginal suppositories with Kolliphor-enhanced formulations achieve localized delivery, reducing systemic exposure . Interspecies metabolic profiling identifies species-specific clearance pathways to refine PBPK models .

Q. How can this compound’s dual antibacterial and anticancer activity be leveraged in translational research?

this compound inhibits Mycobacterium tuberculosis (MIC = 10 µg/ml) via undefined mechanisms, paralleling its anticancer effects. Co-culture models (e.g., cancer cells + macrophages infected with TB) test dual efficacy. Transcriptomic profiling (RNA-seq) identifies shared pathways (e.g., oxidative stress response) .

Q. Methodological Notes

  • Contradictions in Evidence : While cyclin D1 is a key PD marker, its transient suppression necessitates real-time monitoring . ccK18’s variability limits utility despite apoptosis induction .

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SHetA2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.